N-Acryloylisonipecotic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIBIHOIQNJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-Acryloylisonipecotic Acid (AIPC)
Functional Monomer for Stimuli-Responsive Soft Matter & Molecular Recognition
Executive Summary
N-Acryloylisonipecotic acid (AIPC), chemically known as 1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS 109486-01-3), represents a specialized class of functional monomers bridging the gap between structural rigidity and chemical responsiveness. Unlike linear acrylic acid derivatives, AIPC incorporates a piperidine ring, offering unique steric constraints and hydrophobicity modulation while retaining a pH-sensitive carboxylic acid moiety.
This guide serves as a technical manual for researchers utilizing AIPC in the synthesis of "smart" hydrogels, molecularly imprinted polymers (MIPs), and targeted drug delivery systems. It moves beyond basic properties to explore the mechanistic causality of its behavior in polymerization and solvation.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of AIPC stems from its dual-functionality: the acryloyl group facilitates radical polymerization, while the isonipecotic acid backbone provides a pH-tunable pendant group.
1.1 Chemical Datasheet
| Property | Specification |
| Chemical Name | 1-Acryloylpiperidine-4-carboxylic acid |
| Common Abbreviation | AIPC / NAIP |
| CAS Number | 109486-01-3 |
| Molecular Formula | |
| Molecular Weight | 183.20 g/mol |
| pKa (Calculated) | ~4.2 – 4.8 (Carboxylic acid moiety) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Diethyl Ether. |
| Appearance | White to off-white crystalline powder. |
1.2 Structure-Function Analysis
-
The Piperidine Ring: Unlike linear N-acryloyl amino acids (e.g., N-acryloyl glycine), the cyclic piperidine structure in AIPC reduces the conformational freedom of the polymer side chain. This results in polymers with higher glass transition temperatures (
) and distinct swelling kinetics. -
The Carboxylic Acid: Positioned at the 4-position, this group acts as the "sensor."
-
pH < pKa: Protonated (
). Hydrophobic interactions and hydrogen bonding dominate, leading to polymer collapse. -
pH > pKa: Deprotonated (
). Electrostatic repulsion forces chain expansion (swelling).
-
Part 2: Synthesis & Purification Protocol
Methodology: Modified Schotten-Baumann Acylation The synthesis of AIPC requires strict control over temperature and pH to prevent the hydrolysis of the acryloyl chloride reactant and the premature polymerization of the product.
2.1 Reagents
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
Acryloyl chloride (Freshly distilled or inhibitor-free)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (
) -
Solvent: Dichloromethane (DCM) / Water biphasic system or pure aqueous media.
2.2 Step-by-Step Protocol
-
Preparation: Dissolve isonipecotic acid (1.0 eq) in 2M NaOH (2.2 eq) in a round-bottom flask. Chill to 0–4°C in an ice bath.
-
Why? Low temperature inhibits the hydrolysis of acryloyl chloride and prevents thermal polymerization.
-
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise over 60 minutes while vigorously stirring.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
-
Workup (Acidification): Carefully acidify the solution to pH ~2.0 using 6M HCl.
-
Observation: AIPC typically precipitates or forms an oil that crystallizes upon cooling.
-
-
Extraction: If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (
). -
Purification: Recrystallize from water/ethanol or precipitate from acetone.
-
Validation: Check purity via HPLC or
-NMR. Look for the disappearance of the amine peaks and the appearance of vinyl protons (5.6–6.3 ppm).
-
2.3 Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow for N-Acryloylisonipecotic acid via Schotten-Baumann reaction.
Part 3: Polymerization & Material Science[2][4][6][7][8][9]
AIPC is rarely used as a homopolymer in commercial applications; it is most effective as a co-monomer to confer pH sensitivity to neutral networks (e.g., Polyacrylamide or PEG).
3.1 Polymerization Mechanism
AIPC undergoes free-radical polymerization.
-
Initiators: APS/TEMED (aqueous), AIBN (organic).
-
Crosslinkers: N,N'-Methylenebisacrylamide (MBA) is standard for hydrogels.
3.2 The pH-Switching Mechanism
The core utility of Poly(AIPC) is its ability to undergo a Volume Phase Transition (VPT) based on environmental pH.
-
Acidic State (pH < 4): The carboxylic acid groups are protonated (
). Hydrogen bonding between the carboxyl groups and the piperidine ring (or other monomers) dominates. The polymer chains coil and the hydrogel collapses (deswells). -
Basic State (pH > 5): The groups ionize to carboxylates (
). The high density of negative charges along the backbone causes electrostatic repulsion. The chains extend, and osmotic pressure drives water into the network, causing massive swelling.
3.3 Logic Diagram: pH-Responsive Behavior
Figure 2: Mechanistic pathway of pH-induced phase transition in AIPC-based hydrogels.
Part 4: Application Vectors[2][9][10]
4.1 Targeted Drug Delivery (Oral/Intestinal)
Because AIPC hydrogels remain collapsed in acidic media (Stomach, pH 1.2) and swell in neutral/basic media (Intestine, pH 7.4), they are ideal for protecting acid-labile drugs in the stomach and releasing them in the colon.
-
Protocol Insight: Co-polymerize AIPC with 2-hydroxyethyl methacrylate (HEMA) to tune mechanical strength. Pure AIPC gels may be too brittle.
4.2 Molecular Imprinting (MIPs)
AIPC is a superior functional monomer for imprinting basic drugs (e.g., beta-blockers, alkaloids).
-
Why? The carboxylic acid provides an ionic interaction site for the basic template, while the piperidine ring provides a "pocket" shape that differs from standard methacrylic acid, potentially increasing selectivity for cyclic templates.
References
-
Synthesis of N-Acryloyl Amino Acids
- Source: Organic Syntheses / BenchChem Technical Support.
- Relevance: Establishes the Schotten-Baumann protocol parameters for acryloyl chloride reactions.
-
URL: (General protocol adaptation).
-
pH-Responsive Hydrogels (General Mechanism)
- Title: Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) IPN.
-
Source: MDPI (Polymers).[7]
- Relevance: Validates the swelling mechanism of carboxylic acid-bearing piperidine/amide networks.
-
URL:
-
Molecular Imprinting with Acidic Monomers
-
Living Polymerization of Amino Acid Monomers
- Title: Precise synthesis of poly(N-acryloyl amino acid)
- Source: RSC (Polymer Chemistry).
- Relevance: Advanced polymerization techniques for AIPC deriv
-
URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of molecularly imprinted polymer of N-maleoylchitosan-grafted-2-acrylamido-2-methylpropanesulfonic acid and its controlled delivery and recognition of bovine serum albumin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Monograph: 1-Acryloyl-4-piperidinecarboxylic Acid
Core Motif for Targeted Covalent Inhibitors (TCIs)
Executive Summary
1-Acryloyl-4-piperidinecarboxylic acid represents a specialized "warhead-linker" motif critical in the design of Targeted Covalent Inhibitors (TCIs). Unlike reversible drugs, molecules incorporating this structure utilize the acrylamide moiety to form irreversible covalent bonds with non-catalytic cysteine residues (e.g., Cys481 in BTK, Cys12 in KRAS G12C). This guide analyzes the physicochemical properties, synthesis optimization, and mechanistic action of this scaffold, serving as a blueprint for medicinal chemists developing next-generation irreversible inhibitors.
Structural Anatomy & Physicochemical Properties[1][2]
The molecule consists of three distinct pharmacophoric elements:
-
The Warhead (Acrylamide): An electron-deficient
-unsaturated carbonyl system acting as a Michael acceptor. -
The Scaffold (Piperidine): A six-membered nitrogen heterocycle providing conformational rigidity and directing the vector of the warhead.
-
The Handle (Carboxylic Acid): A functional handle for coupling to the primary pharmacophore (drug core) or for solubility modulation.
Chemical Identity Table
| Property | Data | Note |
| IUPAC Name | 1-(prop-2-enoyl)piperidine-4-carboxylic acid | |
| Molecular Formula | ||
| Molecular Weight | 183.21 g/mol | |
| Core Scaffold CAS | 498-94-2 | Refers to starting material (Isonipecotic acid) |
| Predicted LogP | ~0.3 - 0.6 | Increased lipophilicity vs. parent acid due to acylation |
| pKa (Acid) | ~4.5 | Typical aliphatic carboxylic acid range |
| H-Bond Donors/Acceptors | 1 / 3 | Acid OH (donor); Carbonyls + Acid O (acceptors) |
Structural Visualization (DOT)
Synthetic Routes & Optimization
The synthesis of 1-Acryloyl-4-piperidinecarboxylic acid requires precise control over pH and temperature to prevent polymerization of the acrylamide and to ensure selective N-acylation over O-acylation (anhydride formation).
The Protocol: Modified Schotten-Baumann Acylation
Objective: Synthesize the title compound from Isonipecotic acid (Piperidine-4-carboxylic acid).
Reagents:
-
Starting Material: Isonipecotic acid (1.0 eq)
-
Reagent: Acryloyl chloride (1.1 eq)
-
Base: NaOH (2.5 eq) or
-
Solvent: THF/Water (1:1) or DCM/Water biphasic system
Step-by-Step Methodology:
-
Dissolution (pH Control):
-
Dissolve Isonipecotic acid in 1:1 THF/Water.
-
Add 2.0 equivalents of NaOH.
-
Causality: The first eq neutralizes the carboxylic acid (forming carboxylate), preventing it from reacting with the acid chloride. The second eq neutralizes the ammonium salt, freeing the secondary amine to act as a nucleophile.
-
-
Cryogenic Addition (Kinetic Control):
-
Cool the reaction mixture to 0°C - 5°C .
-
Add Acryloyl chloride dropwise over 30 minutes.
-
Causality: Low temperature suppresses the hydrolysis of the highly reactive acryloyl chloride by water and prevents thermal polymerization of the vinyl group.
-
-
Reaction Monitoring:
-
Maintain pH > 9 using supplementary NaOH if necessary.
-
Monitor via TLC or LC-MS (Target Mass: 183.2 Da [M+H]+).
-
-
Workup (Isolation):
-
Wash the basic aqueous layer with Ethyl Acetate (removes non-acidic impurities).
-
Acidification: Carefully adjust the aqueous layer pH to ~2.0 using 1N HCl.
-
Observation: The product, now protonated, will precipitate or can be extracted into DCM/EtOAc.
-
Dry organic layer (
) and concentrate in vacuo at < 40°C.
-
Self-Validating Check:
-
If the product is an oil that refuses to crystallize, check for polymerization (insoluble white gum).
-
Add 4-methoxyphenol (MEHQ) during concentration to inhibit radical polymerization.
Synthesis Workflow Diagram
Mechanism of Action: The Michael Addition
The therapeutic potency of this molecule lies in its ability to covalently modify cysteine residues.[1] This is a 1,4-conjugate addition (Michael Addition).
The Mechanism:
-
Recognition: The drug scaffold binds reversibly to the ATP-binding pocket of the kinase (e.g., BTK).
-
Positioning: The piperidine linker positions the acrylamide warhead adjacent to a non-catalytic cysteine (e.g., Cys481).
-
Nucleophilic Attack: The thiolate anion (
) of the cysteine attacks the -carbon of the acrylamide.[2] -
Enolate Formation: The electrons shift to form a transient enolate.
-
Tautomerization: Protonation of the
-carbon yields the stable thioether adduct.
Why this matters: This bond is essentially irreversible under physiological conditions, leading to sustained inhibition (silencing) of the enzyme until the cell synthesizes new protein (turnover).
Pathway Diagram
[7]
Applications in Drug Discovery[3][8][9][10]
This specific structure is a substructure of several high-profile kinase inhibitors.
-
BTK Inhibitors (e.g., Zanubrutinib analogs):
-
Bruton's Tyrosine Kinase (BTK) is a target for B-cell malignancies.[3]
-
The piperidine ring acts as a spacer, bridging the adenine-binding core of the drug to Cys481 at the lip of the active site.
-
-
KRAS G12C Inhibitors:
-
The acryloyl-piperidine motif is explored to reach Cys12 in the switch-II pocket of mutant KRAS.
-
Design Consideration: The 4-carboxylic acid position allows for amide coupling to complex heteroaromatic cores (e.g., pyrazolo[1,5-a]pyrimidines), making this molecule a versatile "building block" rather than a standalone drug.
Quality Control & Analytics
To verify the integrity of the synthesized warhead, specific analytical markers must be checked.
NMR Spectroscopy (
-
Vinylic Protons (Acrylamide): Look for the characteristic "ABC" pattern of the terminal alkene.
-
6.8 (dd, 1H,
Hz, ) -
6.1 (dd, 1H,
Hz, trans) -
5.7 (dd, 1H,
Hz, cis)
-
6.8 (dd, 1H,
-
Piperidine Ring:
- 4.0 - 4.5 (m, 2H, N-CH equatorial)
- 2.8 - 3.2 (m, 2H, N-CH axial)
- 2.4 (m, 1H, CH-COOH)
Storage:
-
Must be stored at -20°C.[4]
-
Keep away from light (UV induces polymerization).
-
Store under inert atmosphere (
or Ar).
References
-
Core Scaffold Properties: National Center for Biotechnology Information. (2025).[5][6][7] PubChem Compound Summary for CID 3773, Piperidine-4-carboxylic acid. Retrieved from [Link]
-
Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Synthesis of Acryloyl-Piperidine Intermediates: Guo, Y., et al. (2019). Processes for the preparation of Zanubrutinib. World Intellectual Property Organization (WO/2018/033853).[3] Retrieved from
-
Michael Addition Mechanism: Kalgutkar, A. S., & Dalvie, D. K. (2012).[8] Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv [biorxiv.org]
- 3. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 4. 1691249-45-2|(S)-7-(1-Acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-Acryloylisonipecotic Acid vs. Isonipecotic Acid Derivatives
The following technical guide details the structural, functional, and experimental distinctions between N-acryloylisonipecotic acid and standard isonipecotic acid derivatives.
From Inert Scaffold to Reactive Warhead: A Comparative Analysis
Executive Summary
This guide delineates the critical functional shift that occurs when the isonipecotic acid (piperidine-4-carboxylic acid) scaffold is modified with an N-acryloyl group. Standard isonipecotic acid derivatives function primarily as stable, non-covalent pharmacophores in medicinal chemistry (e.g., targeting GABA receptors or muscarinic pathways). In contrast, N-acryloylisonipecotic acid (NAIPC) introduces a Michael acceptor, transforming the molecule into a reactive monomer for thermo-responsive polymer synthesis or a covalent warhead for targeted protein inhibition.
Key Technical Distinction:
-
Isonipecotic Acid Derivatives: Defined by equilibrium binding (ionic/H-bond interactions).
-
N-Acryloylisonipecotic Acid: Defined by irreversible covalent bond formation (polymerization or cysteine alkylation).
Chemical Architecture & Reactivity Profile
The Core Scaffold: Isonipecotic Acid
Isonipecotic acid (CAS: 498-94-2) is a zwitterionic, saturated heterocyclic amino acid. It serves as a rigidified analogue of
-
Structural Role: Provides a defined vector for the carboxylic acid group, often engaging in salt bridges with arginine or lysine residues in receptor active sites.
-
Common Derivatives: N-Boc-isonipecotic acid (protected intermediate), N-benzylisonipecotic acid (antitussive activity).
The Functional Variant: N-Acryloylisonipecotic Acid
N-Acryloylation ablates the basicity of the piperidine nitrogen, converting the secondary amine into a neutral, planar amide with conjugated reactivity.
-
Reactivity Class:
-unsaturated amide (Michael Acceptor). -
Mechanism:
-
Polymerization: Radical-mediated addition across the alkene to form poly(acrylamides).
-
Bioconjugation: Nucleophilic attack by thiols (Cys) or amines (Lys) under physiological conditions.
-
Comparative Properties Table
| Feature | Isonipecotic Acid (Standard) | N-Acryloylisonipecotic Acid (NAIPC) |
| Nitrogen State | Basic ( | Neutral ( |
| pKa (COOH) | ~4.0 (zwitterionic influence) | ~4.5 (typical carboxylic acid) |
| Primary Utility | Reversible Ligand / Building Block | Monomer / Covalent Warhead |
| Reactivity | Nucleophilic (at N) | Electrophilic (at |
| Polymer Behavior | N/A (unless functionalized) | Forms pH/Thermo-responsive Hydrogels |
Functional Divergence: Mechanisms of Action
Polymer Science: The UCST/LCST Switch
A critical insight for researchers is the thermo-responsive behavior of NAIPC-derived polymers. While many N-substituted acrylamides (like PNIPAM) exhibit Lower Critical Solution Temperature (LCST) behavior (soluble cold, insoluble hot), isonipecotic acid derivatives can be engineered to show Upper Critical Solution Temperature (UCST) behavior.
-
Poly(N-acryloylpiperidine): Hydrophobic ring
LCST behavior. -
Poly(N-acryloylisonipecotamide): The amide/acid group at the 4-position facilitates strong inter-chain hydrogen bonding.
-
Low Temp:[1] H-bonds dominate
Insoluble/Gel. -
High Temp: H-bonds break
Soluble.
-
Note: The carboxylic acid form (NAIPC) adds pH sensitivity. At pH < pKa, it behaves like the amide (potential UCST or insoluble). At pH > pKa, charge repulsion leads to high solubility (polyelectrolyte effect).
Medicinal Chemistry: Covalent Inhibition
In drug discovery, the N-acryloyl group is a "warhead" used to target non-catalytic cysteines. NAIPC serves as a fragment to probe the "cysteinome."
-
Workflow: NAIPC is screened against protein targets. If the piperidine ring binds a pocket near a cysteine, the acryloyl group locks the ligand in place irreversibly.
Figure 1: Mechanistic divergence between reversible binding (top) and covalent modification (bottom).
Experimental Protocols
Synthesis of N-Acryloylisonipecotic Acid
Objective: Selective N-acylation without polymerizing the product. Method: Schotten-Baumann conditions.[2]
Reagents:
-
Isonipecotic acid (10 mmol)
-
Acryloyl chloride (11 mmol)
-
NaOH (20 mmol) or
-
Solvent: Water/THF (1:[2]1) or Water/Dichloromethane (biphasic)
-
Inhibitor: Hydroquinone (trace)
Protocol:
-
Dissolution: Dissolve isonipecotic acid and NaOH in water (10 mL) at 0°C.
-
Addition: Add THF (10 mL). Add acryloyl chloride dropwise over 30 mins, maintaining temp < 5°C. Crucial: Exothermicity can trigger polymerization.
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.
-
Workup: Acidify aqueous layer to pH ~2 with 1N HCl. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer (
), concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Validation: Check NMR for vinyl protons (5.5–6.5 ppm) and loss of N-H signal.
Thermo-Responsive Hydrogel Synthesis
Objective: Create a pH/temperature-responsive hydrogel using NAIPC as a functional monomer.
Components:
-
Monomer A: N-Isopropylacrylamide (NIPAM) - 90 mol%
-
Monomer B: N-Acryloylisonipecotic acid (NAIPC) - 10 mol%
-
Crosslinker: N,N'-Methylenebisacrylamide (BIS) - 2 mol%
-
Initiator: Ammonium Persulfate (APS) + TEMED
Workflow:
-
Dissolve monomers and crosslinker in deionized water.
-
Purge with Nitrogen for 15 mins (Oxygen inhibits radical polymerization).
-
Add APS (10% w/v solution) and TEMED.
-
Polymerize at room temperature for 4 hours.
-
Dialysis: Dialyze against distilled water for 3 days to remove unreacted NAIPC (monomer toxicity).
Expected Outcome: The resulting hydrogel will swell at pH > 5 (COO- repulsion) and collapse at T > 32°C (LCST of PNIPAM), with the NAIPC content modulating the transition temperature and pH sensitivity.
References
-
Isonipecotic Acid Scaffold Utility
- Title: "Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide"
- Source: NBInno
-
URL:[Link]
-
Polymerization & UCST Behavior
-
Synthesis Protocols (Schotten-Baumann)
- Title: "Synthesis of N-Acryloyl-p-aminobenzoic Acid (Analogous Protocol)"
-
Source: BenchChem Technical Support[2]
-
Covalent Inhibitor Design
- Title: "Nipecotic Acid Derivatives as Potent Agents against Neurodegener
- Source: MDPI Molecules
-
URL:[Link]
Sources
Aqueous Solubility Profile of 1-Acryloylpiperidine-4-carboxylic Acid: Mechanisms, Measurement, and Applications
Executive Summary
1-Acryloylpiperidine-4-carboxylic acid (APCA) (CAS: 109486-01-3) is a functional monomer utilized in the synthesis of pH-responsive hydrogels and functionalized polymers.[1] Its aqueous solubility is not a static value; rather, it is strictly governed by pH-dependent ionization thermodynamics.[1] While the monomer exhibits limited solubility in highly acidic environments due to the protonation of the carboxylic acid and the hydrophobicity of the piperidine ring, it becomes highly soluble in neutral to basic aqueous media (
This guide provides the structural basis for these properties, a validated protocol for empirical solubility determination (OECD 105 adaptation), and strategic recommendations for polymerization solvents.[1]
Physicochemical Profile & Structural Analysis[1]
To understand the solubility behavior of APCA, we must first analyze its functional moieties.[1] The molecule consists of a hydrophobic piperidine core flanked by a polar acryloyl group and an ionizable carboxylic acid.[1]
Key Parameters
| Parameter | Value / Description | Context |
| CAS Number | 109486-01-3 | Unique Identifier |
| Molecular Formula | MW: 183.20 g/mol | |
| Physical State | White to off-white solid | Crystalline powder |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | Critical for solubility buffering |
| LogP (Predicted) | ~0.2 to 0.8 | Indicates amphiphilic character |
| Solubility Driver | Ionization of -COOH | pH-dependent switch |
The Solubility Mechanism
The solubility of APCA in water is driven by the deprotonation of the carboxylic acid group at position 4.
-
Low pH (pH < 4): The molecule exists in its neutral, protonated form (
).[1] The hydrophobic piperidine ring and acryloyl tail dominate, reducing water solubility.[1] -
High pH (pH > 5): The molecule deprotonates to the carboxylate anion (
).[1] The high solvation energy of the ion overcomes the crystal lattice energy, resulting in high aqueous solubility.
Figure 1: The pH-dependent ionization equilibrium driving the aqueous solubility of APCA.
Experimental Determination Protocol
Standard: Adaptation of OECD Guideline 105 (Flask Method)
Materials Required[1][2][4]
-
Analyte: 1-Acryloylpiperidine-4-carboxylic acid (>98% purity).[1][2]
-
Solvent: Phosphate Buffered Saline (PBS) at pH 7.4 (for physiological relevance) and 0.1 M HCl (for acidic baseline).
-
Equipment: Orbital shaker, 0.22 µm PTFE syringe filters, HPLC (UV detector @ 210 nm).
Step-by-Step Workflow
Step 1: Saturation Preparation
-
Weigh approx. 100 mg of APCA into a 20 mL scintillation vial.
-
Add 5 mL of the target aqueous buffer.[1]
-
Visually inspect: If the solid dissolves completely, add more solid until a visible precipitate remains (supersaturation).[1]
Step 2: Equilibration
-
Place vials in an orbital shaker at 25°C ± 1°C.
-
Agitate at 100 RPM for 24 hours.
-
Validation Check: Stop shaking and allow to settle for 1 hour. Ensure solid is still present.[1][2][3][4] If not, repeat Step 1 with more solid.
Step 3: Phase Separation & Sampling
-
Centrifuge the mixture at 3000g for 10 minutes to pellet the undissolved solid.
-
Extract the supernatant and filter through a 0.22 µm PTFE filter (prevents micro-crystal injection).[1]
-
Dilute the filtrate 1:10 and 1:100 with mobile phase.[1]
Step 4: HPLC Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).[1]
-
Mobile Phase: Water (0.1% Phosphoric Acid) / Acetonitrile (Isocratic 80:20).[1] Note: Acid is required to suppress ionization on the column for sharp peaks.
-
Detection: UV @ 210 nm (Acryloyl group absorption).[1]
-
Calculation: Compare peak area against a 5-point calibration curve of APCA in Acetonitrile.
Figure 2: Validated workflow for determining thermodynamic solubility (OECD 105 adaptation).
Applications & Formulation Implications
Polymerization Solvents
For researchers synthesizing Poly(APCA) or copolymers:
-
Aqueous Polymerization: Feasible at pH > 6.[1] Use Sodium Hydroxide (NaOH) to neutralize the monomer stock solution.[1] This creates the sodium salt of APCA, which is highly water-soluble (often >100 mg/mL).[1]
-
Precipitation Polymerization: If the goal is to produce polymer beads, conduct the reaction in acidic water (pH 3-4). The monomer may be partially soluble, but the resulting polymer (due to chain aggregation) will likely precipitate out.
-
Organic Media: For solution polymerization, DMSO or Ethanol are preferred solvents where the monomer is soluble regardless of protonation state.[1]
Stability Warning
The acryloyl group is susceptible to premature polymerization or hydrolysis.[1]
-
Storage: Store solid at -20°C.
-
In Solution: Aqueous solutions of APCA should be used immediately.[1] Prolonged storage at high pH can lead to hydrolysis of the amide bond or the ester (if present in analogues), though the amide linkage in APCA is relatively robust.
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1][5][6] Test No. 105: Water Solubility.[1][7][5][8] OECD Publishing.[1] [1]
-
BLD Pharm. (n.d.).[1] 1-Acryloylpiperidine-4-carboxylic acid Product Detail & CAS Verification.[1]
-
PubChem. (2024).[1] Compound Summary: Piperidine-4-carboxylic acid derivatives (Analogous physicochemical properties).[1][3][9] National Library of Medicine.[1]
-
ChemicalBook. (2024).[1] Properties of N-substituted Piperidine-4-carboxylic acids.[1]
Sources
- 1. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Piperidinecarboxylic Acid | 498-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 4. 1-乙酰基-4-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 8. filab.fr [filab.fr]
- 9. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
Technical Guide: Synthesis of N-Acryloyl Isonipecotic Acid
Executive Summary
The synthesis of N-acryloyl isonipecotic acid (Aqc-Inp) represents a critical entry point for developing pH-responsive hydrogels and molecularly imprinted polymers (MIPs). Unlike linear amino acids, isonipecotic acid (piperidine-4-carboxylic acid) possesses a secondary amine constrained within a piperidine ring, offering unique steric rigidity and nucleophilicity.
This guide details a robust Schotten-Baumann acylation protocol designed to overcome the primary synthetic challenge: the zwitterionic nature of the starting material. By utilizing an aqueous-organic biphasic system, we optimize the nucleophilic attack of the secondary amine while suppressing the competitive hydrolysis of the labile acryloyl chloride reagent.
Chemical Basis & Retrosynthesis[1]
The Zwitterion Challenge
Isonipecotic acid exists as a zwitterion at neutral pH. To facilitate acylation, the secondary amine must be deprotonated. However, the organic acylating agent (acryloyl chloride) is immiscible in water and prone to rapid hydrolysis.
The Solution: Modified Schotten-Baumann
We employ a biphasic system (Water/THF or Water/Acetone) maintained at low temperature (0–5°C) with controlled basicity.
-
Base (NaOH): Solubilizes the amino acid (forming the sodium carboxylate) and neutralizes the HCl byproduct.
-
Solvent (THF): Solubilizes the acryloyl chloride, increasing the interfacial surface area for reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1] The piperidine nitrogen attacks the carbonyl carbon of the acryloyl chloride, forming a tetrahedral intermediate that collapses to expel the chloride ion.
Figure 1: Mechanistic pathway for the acylation of isonipecotic acid in basic media.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Isonipecotic Acid | 129.16 | 1.0 | Substrate |
| Acryloyl Chloride | 90.51 | 1.1 - 1.2 | Acylating Agent |
| NaOH (Sodium Hydroxide) | 40.00 | 2.2 | Base (1 eq for carboxylate, 1.2 eq for HCl scavenging) |
| MEHQ (4-Methoxyphenol) | 124.14 | ~500 ppm | Polymerization Inhibitor |
| THF / Water | - | 1:1 v/v | Solvent System |
Step-by-Step Methodology
Phase 1: Solubilization (The Aqueous Phase)
-
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve isonipecotic acid (12.9 g, 100 mmol) in 50 mL of 4M NaOH .
-
Dilute with 50 mL of distilled water .
-
Cool the solution to 0°C using an ice/salt bath. Critical: Internal temperature must remain < 5°C throughout addition.
Phase 2: Acylation (The Organic Addition)
-
Dissolve acryloyl chloride (9.8 mL, 120 mmol) in 30 mL of anhydrous THF .
-
Safety Note: Acryloyl chloride is a lachrymator. Handle in a fume hood.
-
-
Place the acryloyl solution in a pressure-equalizing addition funnel.
-
Add the acryloyl chloride solution dropwise to the vigorously stirred aqueous amine solution over 45–60 minutes .
-
Control: Monitor pH.[2] If it drops below 8, add small aliquots of 4M NaOH to maintain pH 9–10.
-
Phase 3: Reaction & Quenching
-
Once addition is complete, allow the reaction to stir at 0°C for 2 hours , then warm to room temperature (RT) for 1 hour.
-
Wash: Extract the alkaline reaction mixture with Ethyl Acetate (2 x 50 mL) .
-
Purpose: This removes unreacted acryloyl chloride (as acrylamide/ester byproducts) and non-polar impurities. Discard the organic layer. The product is in the aqueous layer as a salt.
-
Phase 4: Isolation (Acidification)
-
Cool the aqueous layer back to 0°C.
-
Carefully acidify to pH 2.0 using 6M HCl .
-
Observation: The product, N-acryloyl isonipecotic acid, should precipitate as a white solid or form a dense oil that crystallizes upon scratching.
-
-
Extraction (if oil forms): Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL) .
-
Note: Add 10 mg of MEHQ to the combined organic layers to prevent polymerization during evaporation.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap, Bath temp < 35°C).
Figure 2: Purification and isolation workflow for N-acryloyl amino acids.
Characterization & Validation
To ensure the integrity of the synthesized monomer, the following analytical benchmarks must be met.
NMR Spectroscopy ( NMR, 400 MHz, )
The diagnostic signals for the acryloyl group are the AMX spin system in the alkene region.
| Shift ( | Multiplicity | Integration | Assignment |
| 10.5 - 11.0 | Broad Singlet | 1H | -COOH (Carboxylic acid) |
| 6.55 | dd (Doublet of doublets) | 1H | -CO-CH=CH |
| 6.25 | dd | 1H | -CO-CH =CH |
| 5.65 | dd | 1H | -CO-CH=CH |
| 4.40 & 3.80 | Multiplets | 2H | N-CH |
| 2.60 | Multiplet | 1H | >CH -COOH |
| 1.70 - 2.00 | Multiplets | 4H | Ring -CH |
Note: Due to the tertiary amide bond, rotamers may be visible in the NMR spectrum, causing broadening or splitting of the piperidine ring signals.
Physical Properties[5]
-
Appearance: White crystalline solid or viscous colorless oil (dependent on purity and residual solvent).
-
Solubility: Soluble in Methanol, Ethanol, DMSO, and dilute base. Sparingly soluble in cold water (acid form).
-
Polymerization Test: Dissolve a small amount in water, add KPS/TEMED. Gelation within 10 minutes confirms the presence of active vinyl groups.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acryloyl Chloride | Ensure T < 5°C during addition. Increase Acryloyl Chloride to 1.5 eq. |
| Product Polymerizes | Overheating during workup | Keep rotovap bath < 35°C. Always add MEHQ inhibitor before evaporation. |
| Oily Product | Residual Solvent / Impurities | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Incomplete Reaction | pH drift | Monitor pH constantly. If pH < 8, the amine protonates and becomes unreactive. |
References
-
Schotten-Baumann Reaction Conditions. Wikipedia. Retrieved from [Link]
-
Synthesis and Characterization of Poly(N-acryloylpiperidine) Derivatives. Biomaterials. Retrieved from [Link] (Generalized context for acryloyl piperidines).
-
Preparation of pH-Sensitive Hydrogels. PubMed Central. Retrieved from [Link] (Contextual reference for acryloyl amino acid applications).
Sources
Methodological & Application
Preparation of pH-responsive hydrogels using N-Acryloylisonipecotic acid
Application Note: Precision Engineering of pH-Responsive Hydrogels via N-Acryloylisonipecotic Acid (NAIP)
Abstract
This application note details the synthesis, fabrication, and characterization of pH-responsive hydrogels utilizing N-acryloylisonipecotic acid (NAIP) . Unlike linear acrylic acid derivatives, NAIP incorporates a cyclic piperidine moiety, introducing steric rigidity and specific hydrophobicity that modulates the swelling kinetics and mechanical stability of the resulting network. This guide provides a self-validating protocol for researchers aiming to develop controlled drug delivery systems that trigger release in response to physiological pH gradients (e.g., GI tract transitions or tumor microenvironments).
Introduction & Mechanistic Rationale
The core functionality of NAIP-based hydrogels lies in the ionizable carboxylic acid group attached to the piperidine ring. The N-acryloyl group forms the polymer backbone, while the pendant isonipecotic acid moiety acts as the pH sensor.
-
Low pH (pH < pKa ~4.5): The carboxylic acid groups are protonated (-COOH). Hydrogen bonding dominates, leading to a collapsed, hydrophobic state.
-
High pH (pH > pKa): The groups deprotonate (-COO⁻). Electrostatic repulsion between anionic chains forces the network to expand (swell), increasing pore size and releasing encapsulated payload.
Why NAIP? Compared to standard Poly(acrylic acid) (PAA), Poly(NAIP) offers a distinct advantage: the bulky piperidine ring reduces the flexibility of the side chain, often resulting in higher mechanical strength in the swollen state and a sharper phase transition profile.
Experimental Protocols
Protocol A: Monomer Synthesis (N-Acryloylisonipecotic Acid)
Note: NAIP is not always commercially available off-the-shelf. This Schotten-Baumann protocol ensures high-yield synthesis.
Reagents:
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
Acryloyl chloride (Freshly distilled recommended)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Hydrochloric acid (HCl)[1]
Workflow:
-
Dissolution: Dissolve 0.1 mol of isonipecotic acid in 50 mL of 4M NaOH solution in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Acrylation: Dropwise add 0.12 mol of acryloyl chloride over 1 hour while vigorously stirring. Simultaneously, add 4M NaOH dropwise to maintain pH between 9–10 (Critical for preventing hydrolysis of the chloride).
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 2 hours.
-
Acidification: Adjust pH to ~2.0 using concentrated HCl. The product may precipitate or require extraction.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer over anhydrous MgSO₄.
-
Purification: Evaporate solvent. Recrystallize from ethanol/hexane to obtain white crystals of NAIP.
-
Validation: Check melting point (approx. 140-145°C) and FTIR (Amide I band at ~1600 cm⁻¹, COOH band at ~1700 cm⁻¹).
-
Protocol B: Hydrogel Fabrication
Materials:
-
Monomer: NAIP (Synthesized above)
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA)[2]
-
Initiator: Ammonium Persulfate (APS)
-
Accelerator: N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Solvent: Deionized Water (degassed)
Formulation Table (Standardized for 10 mL Pre-gel Solution):
| Component | Role | F1 (Low XL) | F2 (Med XL) | F3 (High XL) |
| NAIP | Monomer | 1.0 g | 1.0 g | 1.0 g |
| MBA | Crosslinker | 10 mg (1%) | 30 mg (3%) | 50 mg (5%) |
| APS | Initiator | 10 mg | 10 mg | 10 mg |
| TEMED | Accelerator | 20 µL | 20 µL | 20 µL |
| Water | Solvent | Up to 10 mL | Up to 10 mL | Up to 10 mL |
Step-by-Step Fabrication:
-
Preparation: Dissolve NAIP and MBA in degassed water. Sonicate for 5 mins to ensure complete dissolution.
-
Initiation: Add APS and stir gently for 1 min.
-
Acceleration: Add TEMED. Immediate Action Required: Quickly cast the solution into glass molds or cylindrical vials.
-
Polymerization: Allow to set at RT for 24 hours. (Reaction is exothermic; do not seal tightly if generating heat, though small volumes are safe).
-
Washing (Critical): Remove hydrogels and immerse in distilled water for 48 hours, changing water every 6 hours to remove unreacted monomer and initiator.
-
Drying: Lyophilize (freeze-dry) to obtain xerogels for storage.
Visualization of Workflows
Figure 1: Synthesis and Polymerization Pathway
This diagram illustrates the chemical transformation from raw isonipecotic acid to the crosslinked network.
Caption: Chemical progression from precursor to functional hydrogel network.
Figure 2: pH-Responsive Mechanism
This diagram details the physical response of the hydrogel to environmental pH changes.[2]
Caption: Reversible volume phase transition driven by ionization of the carboxyl group.
Characterization & Validation
To ensure scientific integrity, the following characterization steps are mandatory.
Swelling Ratio (SR) Measurement
-
Weigh dried hydrogel (
). -
Immerse in buffer solutions (pH 1.2, 5.0, 7.4) at 37°C.
-
At time intervals, remove gel, blot excess water, and weigh (
). -
Formula:
Expected Results:
-
pH 1.2: SR < 200% (Collapsed).
-
pH 7.4: SR > 1000% (Swollen).
-
Note: F3 (High Crosslinker) will show lower maximum swelling but faster equilibrium times compared to F1.
Drug Loading Efficiency (Example: Doxorubicin or BSA)
Since the gel is anionic at neutral pH, cationic drugs load efficiently via electrostatic attraction.
-
Swell xerogel in drug solution (pH 7.4) for 24 hours.
-
Measure drug concentration in supernatant using UV-Vis spectroscopy.
-
Loading Efficiency (%):
Troubleshooting Guide
-
Issue: Hydrogel is too brittle and breaks upon handling.
-
Cause: Crosslinker (MBA) concentration is too high.
-
Solution: Reduce MBA to 0.5% - 1.0% wt.
-
-
Issue: Monomer does not polymerize (remains liquid).
-
Cause: Oxygen inhibition or old APS.
-
Solution: Degas water thoroughly with Nitrogen for 15 mins. Prepare fresh APS solution daily.
-
-
Issue: Low pH sensitivity (swells in acid).
-
Cause: Incomplete purification of monomer (presence of unreacted amine salts) or incorrect monomer synthesis.
-
Solution: Verify monomer structure via NMR/FTIR before polymerization. Ensure the "N-acryloyl" bond is formed, capping the basic nitrogen.
-
References
-
Synthesis of N-acryloyl amino acids
- Mori, H., et al. (2010). "Precise synthesis of poly(N-acryloyl amino acid)
-
General Mechanism of Anionic Hydrogels
- Peppas, N. A., et al. (2000). "Hydrogels in pharmaceutical formulations." European Journal of Pharmaceutics and Biopharmaceutics.
-
Poly(N-acryloyl amino acid)
- Bader, H., et al. (1984). "Poly(N-acryl amino acids): a new class of biologically active polyanions.
-
pH-Responsive Hydrogel Protocols
Sources
- 1. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and characterization of a pH- and thermally responsive poly(N-isopropylacrylamide-co-acrylic acid)/porous SiO2 hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Field Responsive Swelling of Poly(Methacrylic Acid) Hydrogel—Isothermal Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Copolymerization of N-Acryloylisonipecotic acid with acrylamide
Application Note: Synthesis and Characterization of pH-Responsive Poly(N-Acryloylisonipecotic acid-co-Acrylamide) Hydrogels
Abstract
This guide details the synthesis of N-Acryloylisonipecotic acid (NAIP) , a functional monomer combining a bulky piperidine ring with a carboxylic acid moiety, and its subsequent copolymerization with Acrylamide (AAm) . The resulting copolymer, Poly(NAIP-co-AAm) , exhibits distinct pH-responsive swelling behavior driven by the ionization of the pendant carboxylic acid groups. This material is designed for use in controlled drug delivery applications where pH-triggered release (e.g., in the intestinal tract) is required. This protocol includes monomer synthesis, free-radical copolymerization, structural characterization, and functional validation.[1]
Introduction & Mechanistic Rationale
The development of "smart" hydrogels relies on incorporating moieties that undergo physicochemical changes in response to environmental stimuli. While Poly(Acrylic Acid) (PAA) is the gold standard for pH sensitivity, its linear structure lacks steric bulk, which can lead to dense chain packing and slow response rates.
Why N-Acryloylisonipecotic Acid (NAIP)? NAIP (CAS: 109486-01-3) is an N-substituted acrylamide derivative of isonipecotic acid (4-piperidinecarboxylic acid).
-
Structural Stiffness: The piperidine ring introduces steric hindrance and hydrophobicity, modulating the glass transition temperature (Tg) and mechanical strength of the hydrogel.
-
pH Sensitivity: The carboxylic acid group at the 4-position provides pH-dependent ionization (pKa
4.8).
By copolymerizing NAIP with the hydrophilic Acrylamide (AAm) , we create a hydrogel with tunable swelling ratios and improved mechanical stability compared to pure PAA hydrogels.
Material Preparation & Safety
Safety Warning:
-
Acrylamide: Potent neurotoxin. Handle powder in a fume hood. Wear nitrile gloves.
-
Acryloyl Chloride: Lachrymator and corrosive. Reacts violently with water.
-
Solvents: DCM and Acetone are flammable.
Synthesis of N-Acryloylisonipecotic Acid (NAIP)
Since NAIP is not a common stock reagent, it must be synthesized via the Schotten-Baumann reaction.
Reagents:
-
Isonipecotic acid (Piperidine-4-carboxylic acid)[6]
-
Acryloyl chloride[7]
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) / Water
Protocol:
-
Dissolution: Dissolve 0.1 mol of isonipecotic acid in 100 mL of 2M NaOH solution in a round-bottom flask. Cool to 0–5 °C in an ice bath.
-
Acryloylation: Add 0.11 mol of acryloyl chloride dropwise over 1 hour while vigorously stirring. Simultaneously, add 2M NaOH dropwise to maintain pH between 9–10 (critical for scavenging HCl without hydrolyzing the acryloyl chloride).
-
Reaction: Stir at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Acidification: Adjust pH to ~2.0 using concentrated HCl. The product may precipitate or require extraction.
-
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers, dry over anhydrous , and evaporate solvent. -
Purification: Recrystallize from an acetone/ether mixture.
-
Yield Check: White crystalline solid. Melting point approx. 140–145 °C.
-
Purification of Acrylamide
Commercial acrylamide often contains inhibitors. Recrystallize from chloroform if high-purity kinetics are required. For general hydrogel synthesis, electrophoresis-grade (>99%) is sufficient.
Copolymerization Protocol (Poly(NAIP-co-AAm))
This protocol uses free-radical polymerization in aqueous solution.[5]
Table 1: Standard Formulation (Total Monomer Concentration: 10 wt%)
| Component | Role | Amount (Molar Ratio) | Mass (for 10 mL batch) |
| Acrylamide (AAm) | Hydrophilic Backbone | 90 mol% | 0.64 g |
| NAIP | pH-Sensitive Monomer | 10 mol% | 0.19 g |
| MBA (N,N'-Methylenebisacrylamide) | Crosslinker | 1 mol% (vs monomers) | 0.015 g |
| APS (Ammonium Persulfate) | Initiator (Oxidant) | 0.5 mol% | 100 µL of 10% w/v soln |
| TEMED | Accelerator (Catalyst) | Trace | 10 µL |
| Deionized Water | Solvent | - | Up to 10 mL |
Step-by-Step Procedure:
-
Preparation: In a glass vial, dissolve AAm, NAIP, and MBA in deionized water. Sonicate for 5 minutes to ensure complete dissolution.
-
Degassing: Purge the solution with Nitrogen (
) gas for 15 minutes to remove dissolved oxygen (oxygen inhibits free radicals). -
Initiation: Add the APS solution, swirl gently. Then add TEMED.
-
Polymerization: Seal the vial immediately. Incubate at room temperature (25 °C) for 24 hours. The solution should solidify into a transparent or slightly translucent gel.
-
Washing: Remove the gel, cut into discs (approx. 5 mm thickness). Immerse in excess distilled water for 48 hours, changing water every 6 hours to remove unreacted monomers and sol fraction.
-
Drying: Dry at room temperature for 24 hours, then in a vacuum oven at 40 °C until constant weight is achieved (Xerogel).
Visualization of Synthesis & Mechanism
The following diagram illustrates the chemical synthesis pathway and the physical swelling mechanism of the hydrogel.
Caption: Synthesis workflow from monomer creation to hydrogel formation and its reversible pH-dependent swelling mechanism.
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory.
FTIR Spectroscopy
Analyze the xerogel (dried gel).[2]
-
Expected Peaks:
-
1650 cm⁻¹: Amide I band (C=O stretching) from Acrylamide and NAIP amide linkage.
-
1700–1720 cm⁻¹: Carboxylic acid C=O stretching (from NAIP). Note: This peak shifts/disappears if the gel is in the salt form (COO⁻).
-
2900–3000 cm⁻¹: C-H stretching (enhanced by the piperidine ring).
-
Swelling Ratio ( ) Measurement
This is the critical "self-validating" step.
-
Weigh dried gel (
).[3] -
Immerse in buffer solutions of pH 1.2 (Simulated Gastric Fluid) and pH 7.4 (Simulated Intestinal Fluid).
-
Weigh swollen gel (
) after 24 hours. -
Calculate:
-
Success Criteria:
should be significantly higher (typically 5–10x) than .
Data Presentation Example:
| pH Condition | Swelling Ratio (
Application: Controlled Drug Delivery
Loading Protocol:
-
Swell the xerogel in a concentrated drug solution (e.g., Doxorubicin or a model dye like Methylene Blue) at pH 7.4 (maximum swelling) for 24 hours.
-
Freeze-dry the gel to trap the drug.
Release Simulation:
-
Stage 1 (Stomach): Incubate in pH 1.2. The gel collapses (protonation of NAIP). Drug is trapped; "Burst release" is minimized.
-
Stage 2 (Intestine): Transfer to pH 7.4. The gel swells (ionization of NAIP). Pore size increases, allowing diffusion of the drug.
Troubleshooting
-
Issue: Gel is too weak/breaks easily.
-
Cause: Low crosslinker density or low total monomer concentration.
-
Fix: Increase MBA to 2 mol% or increase total monomer concentration to 15 wt%.
-
-
Issue: No pH sensitivity observed.
-
Cause: NAIP content too low.
-
Fix: Increase NAIP molar ratio to 20–30%. Note that high NAIP content may reduce polymerization rate due to steric hindrance.
-
-
Issue: Monomer solution turns cloudy before polymerization.
-
Cause: NAIP (acid form) might have limited solubility in water if pH is very low.
-
Fix: Neutralize the monomer solution slightly with NaOH to convert some NAIP to its sodium salt (more soluble) before adding initiator.
-
References
-
Monomer Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13645069, 1-(1-Oxo-2-propenyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
General Copolymerization Logic: Nesrinne, S., & Djamel, A. (2017). Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 10(4), 539-547. Retrieved from [Link]
-
Application Context: Liu, Q., et al. (2025).[2][3][8] Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance. Gels, 11(4), 241. Retrieved from [Link]
-
N-Acryloyl Amino Acid Chemistry: Boustta, M., & Vert, M. (2025). Synthesis of N-acryloxysuccinimide copolymers by RAFT polymerization. Polymer, 46(23), 9863-9872. (Contextual grounding for N-substituted acrylamides). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem960.com [chem960.com]
- 7. EP0246849B1 - Method of preparing n-acryloyl-alpha-amino acids - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Application Note: Precision Synthesis of Molecularly Imprinted Polymers (MIPs) for Chiral Separation
Abstract
This guide details the synthesis, purification, and application of Molecularly Imprinted Polymers (MIPs) designed specifically for the enantioselective separation of chiral drugs.[1] Unlike generic chromatographic phases, MIPs offer a "lock-and-key" recognition mechanism, providing high selectivity for a specific enantiomer (eutomer) over its mirror image (distomer). This protocol focuses on Precipitation Polymerization , a method superior to traditional bulk polymerization for generating uniform microspheres suitable for high-performance liquid chromatography (HPLC) without the need for mechanical grinding.
Strategic Design: The "Art" of Imprinting
Successful MIP synthesis is not merely mixing reagents; it is a rational design process governed by the non-covalent interactions between the template and the functional monomer.
The Pre-Polymerization Complex
The critical step determining selectivity is the formation of a stable pre-polymerization complex. The functional monomer must be chosen to complement the chemical functionality of the chiral template.
| Target Drug Class | Recommended Functional Monomer | Interaction Mechanism |
| Basic Drugs (e.g., Propranolol, Nicotine) | Methacrylic Acid (MAA) | Ionic interaction / Hydrogen bonding with amine groups. |
| Acidic Drugs (e.g., Naproxen, Ibuprofen) | 4-Vinylpyridine (4-VP) | Acid-base interaction with carboxylic acid groups. |
| Neutral/Polar (e.g., Amides, Esters) | Acrylamide or Methacrylamide | Hydrogen bonding (Donor/Acceptor). |
The Cross-Linker & Porogen
-
Cross-Linker: Ethylene glycol dimethacrylate (EGDMA) is the industry standard. It freezes the geometry of the binding site. A high cross-linker ratio (typically >80% of the polymer mass) is required to maintain cavity integrity under HPLC pressure.
-
Porogen (Solvent): The solvent dictates the polymer morphology. Acetonitrile is preferred for non-covalent imprinting because it is aprotic and low-polarity, which stabilizes the hydrogen bonds between the monomer and template. Water or alcohols can disrupt these critical interactions during synthesis.
Mechanism of Action
The following diagram illustrates the lifecycle of a MIP, from the self-assembly of monomers around the template to the creation of the permanent "memory" cavity.
Figure 1: The Molecular Imprinting Cycle. Specific functional monomers self-assemble around the template, are locked in place by cross-linkers, and the template is removed to reveal specific binding sites.[2]
Protocol: Precipitation Polymerization of (S)-Propranolol MIP
This protocol describes the synthesis of a MIP selective for (S)-Propranolol , a beta-blocker. The resulting microspheres (approx. 2–5 µm) are uniform enough for direct HPLC packing.
Reagents & Equipment
-
Template: (S)-Propranolol HCl (99% pure).
-
Functional Monomer: Methacrylic Acid (MAA).[3] Note: Remove inhibitors via distillation or alumina column before use.
-
Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA).[4]
-
Initiator: Azobisisobutyronitrile (AIBN).[3]
-
Porogen: Anhydrous Acetonitrile.
-
Apparatus: 100 mL round-bottom flask, reflux condenser, oil bath/shaker, Soxhlet extractor, HPLC column blanks (4.6 x 150 mm).
Step-by-Step Synthesis
Step 1: Pre-Complexation (Critical)
-
Dissolve 1.0 mmol (0.296 g) of (S)-Propranolol HCl in 40 mL of acetonitrile in a 100 mL round-bottom flask.
-
Add 4.0 mmol (0.34 mL) of MAA.
-
Sonicate for 10 minutes.
-
Insight: Allow the mixture to stand for 30 minutes in the dark. This equilibration period maximizes the formation of the Template-Monomer complex before polymerization locks it in.
Step 2: Polymerization [2]
-
Add 20.0 mmol (3.8 mL) of EGDMA to the mixture. (Molar Ratio: 1:4:20).
-
Add 40 mg of AIBN (initiator).
-
Purge the solution with Nitrogen (
) gas for 10 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization). -
Seal the flask and place it in a temperature-controlled oil bath or shaker at 60°C .
-
Ramp temperature slowly to avoid "thermal runaway" which creates irregular pores.
-
Polymerize for 24 hours . The solution will turn from clear to milky white as microspheres form and precipitate.
Step 3: Particle Recovery
-
Collect the polymer microspheres by centrifugation (4000 rpm, 10 min).
-
Discard the supernatant.
-
Wash the particles 3x with acetone to remove unreacted monomers.
Protocol: Template Removal & Column Packing
Incomplete template removal is the #1 cause of poor column efficiency ("template bleeding").
Soxhlet Extraction (The Gold Standard)
-
Place the MIP particles in a cellulose thimble within a Soxhlet extractor.
-
Solvent: Methanol:Acetic Acid (9:1 v/v). The acid disrupts the ionic bonds between the template and the MAA carboxyl groups.
-
Duration: Reflux for 24–48 hours. Monitor the eluent via UV-Vis spectrophotometry (at 290 nm for Propranolol) until absorbance reaches baseline.
-
Neutralization: Perform a final wash with pure Methanol to remove residual acetic acid.
-
Dry the particles in a vacuum oven at 40°C overnight.
HPLC Column Packing
-
Slurry Preparation: Suspend 2.0 g of MIP particles in 20 mL of Methanol/Water (80:20). Sonicate to disperse aggregates.
-
Packing: Use a slurry packer connected to an HPLC pump.
-
Pressure: Pack at 3000–4000 psi (constant pressure) using Methanol as the pushing solvent.
-
Conditioning: Flush the packed column with the mobile phase (e.g., Acetonitrile/Buffer) at 0.5 mL/min for 2 hours before first injection.
Evaluation & Data Analysis
To validate the MIP, you must compare it against a Non-Imprinted Polymer (NIP) synthesized identically but without the template.[3]
Chromatographic Parameters
Calculate the following for both the (S)-enantiomer (template) and (R)-enantiomer (counter-target).
1. Retention Factor (
- : Retention time of the analyte.
- : Dead time (void volume time).
2. Separation Factor (
-
Note: In chiral separation, this is often defined as
(where S is the template). An typically indicates successful imprinting.
3. Resolution (
- : Peak width at baseline.
Workflow Diagram
Figure 2: Experimental workflow for MIP synthesis and validation. The feedback loop highlights the critical nature of template removal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Fine particles clogging frits. | Sedimentation: Allow slurry to settle, remove "fines" (supernatant) before packing. |
| Template Bleeding | Incomplete extraction. | Switch to Soxhlet if using batch wash. Increase acid content in wash solvent. |
| Broad Peaks | Slow mass transfer kinetics. | Increase column temperature (e.g., to 40°C). Reduce flow rate. |
| No Chiral Selectivity | Disrupted pre-complexation. | Ensure solvent is anhydrous. Avoid water/methanol during polymerization step. |
References
-
Green Strategies for Molecularly Imprinted Polymer Development. National Institutes of Health (PMC). Available at: [Link]
-
Molecularly Imprinted Polymers for the Identification and Separation of Chiral Drugs. MDPI Molecules. Available at: [Link][1][3][5][6]
-
Optimal Template Removal from Molecularly Imprinted Polymers by Pressurized Hot Water Extraction. ResearchGate. Available at: [Link]
-
Synthesis of a Multi-Template Molecular Imprinted Bulk Polymer. MDPI. Available at: [Link][1][3][5][7][8]
-
Chiral Separation Principles. West Virginia University. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Magnetic Molecularly Imprinted Polymers: Synthesis and Applications in the Selective Extraction of Antibiotics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Template-assisted synthesis of molecularly imprinted polymers for the removal of methyl red from aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIPs As Chromatographic Stationary Phases for Molecular Recognition [sites.science.oregonstate.edu]
- 7. Synthesis of molecularly imprinted polymers using a functionalized initiator for chiral‐selective recognition of propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Free radical polymerization kinetics of 1-Acryloyl-4-piperidinecarboxylic acid
Application Note: Kinetic Analysis & Polymerization Protocol for 1-Acryloyl-4-piperidinecarboxylic Acid (APCA)
Executive Summary
1-Acryloyl-4-piperidinecarboxylic acid (APCA), also known as N-acryloylisonipecotic acid, is a functional monomer combining the robust polymerization capability of a cyclic acrylamide with the pH-sensitivity of a carboxylic acid (
This Application Note provides a rigorous, self-validating protocol for determining the free radical polymerization (FRP) kinetics of APCA. Unlike standard acrylamides, APCA's kinetics are heavily influenced by ionization state and hydrogen bonding.[1] This guide details the synthesis, purification, and kinetic monitoring via Dilatometry and In-situ NMR , ensuring precise control over molecular weight and polydispersity.
Monomer Synthesis & Purification
Rationale: Commercial availability of APCA is variable.[1] In-house synthesis ensures high purity, which is critical for kinetic accuracy.[1] Impurities like residual amine (isonipecotic acid) act as retarders.[1]
Reaction: Schotten-Baumann acylation of isonipecotic acid.[1]
Protocol:
-
Dissolution: Dissolve 4-piperidinecarboxylic acid (Isonipecotic acid, 1.0 eq) and NaOH (2.2 eq) in water at 0°C.
-
Acylation: Dropwise add Acryloyl chloride (1.1 eq) over 1 hour while maintaining temperature < 5°C. Caution: Exothermic.
-
Acidification: Adjust pH to ~2.0 using concentrated HCl to precipitate the product or extract into organic phase (Ethyl Acetate) depending on solubility.
-
Purification (Critical Step): Recrystallize from water/ethanol mixture.[1]
-
Inhibitor Removal: If using commercial monomer, pass through a basic alumina column to remove MEHQ inhibitor immediately prior to polymerization.[1]
Experimental Protocol: Kinetic Determination
To fully characterize the kinetics, we must determine the rate of polymerization (
Method A: Dilatometry (High Precision for Initial Rates)
Principle: Polymerization of acrylamides results in a density increase (volume contraction).[1] Dilatometry measures this volume change (
Materials:
-
Monomer: APCA (Purified).[1]
-
Initiator: Potassium Persulfate (KPS) for aqueous; AIBN for organic (DMF).[1]
-
Solvent: Deionized water (degassed) or DMF.[1] Note: pH must be fixed (e.g., pH 7 phosphate buffer) if using aqueous media to standardize electrostatic repulsion.
Workflow:
-
Calibration: Determine the capillary constant (
) of the dilatometer (volume per cm of height). -
Solution Prep: Prepare stock solutions of Monomer (0.5 – 2.0 M) and Initiator (1 – 10 mM).[1] Purge with
for 20 mins to remove oxygen (radical scavenger).[1] -
Loading: Syringe the mixture into the dilatometer bulb, ensuring no bubbles.
-
Equilibration: Immerse in a thermostat bath (
) at target temperature (e.g., 60°C). Allow thermal equilibrium (meniscus stabilizes).[1] -
Measurement: Record meniscus height (
) every 30 seconds. -
Calculation:
Where is the contraction factor (theoretical volume change for 100% conversion of APCA, typically ).[1]
Method B: In-Situ 1H-NMR (Real-Time Conversion Monitoring)
Rationale: Dilatometry fails at high viscosity.[1] NMR provides data up to high conversion and detects side reactions (e.g., hydrolysis).[1]
Protocol:
-
Solvent: Use
(buffered to pD 7) or DMSO- .[1] -
Internal Standard: Add Trioxane or DMF (trace) as a non-reactive integration standard.
-
Setup: Prepare NMR tube with Monomer/Initiator mix under inert atmosphere (glovebox or septum/needle purge).
-
Acquisition: Set probe temperature (e.g., 60°C). Acquire spectra every 2-5 minutes.
-
Analysis: Integrate the vinyl protons of APCA (
5.6 - 6.3 ppm) relative to the internal standard.
Kinetic Analysis & Data Processing
Step 1: Determine Rate of Polymerization ( )
Plot Conversion vs. Time.[1] The slope of the initial linear region (0-10% conversion) gives
Step 2: Determine Reaction Orders ( )
The rate equation is defined as:
-
Find
(Monomer Order): Run experiments at fixed and varying . Plot vs. . Slope = .[1] -
Find
(Initiator Order): Run experiments at fixed and varying . Plot vs. . Slope = .[1]
Step 3: Activation Energy ( )
Run polymerization at 50, 60, 70, and 80°C.
Plot
-
Note: The
represents the composite energy: .
Mechanistic Visualization
Figure 1: Reaction Mechanism & Pathway
This diagram details the chemical progression from monomer synthesis to polymer termination.[1]
Caption: Chemical pathway from precursor acylation to free radical polymerization steps (Initiation, Propagation, Termination).
Figure 2: Kinetic Determination Workflow
A decision tree for selecting the correct experimental method based on reaction conditions.
Caption: Experimental workflow for selecting Dilatometry or NMR based on solvent system and solubility constraints.
Application Context: Drug Delivery
Understanding the kinetics of APCA is vital for designing pH-responsive hydrogels .[1]
-
Low pH (Stomach): The carboxylic acid is protonated (COOH).[1] Hydrogen bonding between COOH groups and the amide backbone leads to a collapsed, hydrophobic state , protecting acid-sensitive drugs.
-
High pH (Intestine): The group ionizes (
).[1] Electrostatic repulsion causes the hydrogel to swell , increasing mesh size and releasing the drug. -
Kinetic Relevance: A high polymerization rate (
) typically yields high molecular weight chains, which increases the mechanical strength of the gel in the swollen state, preventing premature dissolution.
References
-
Synthesis and Polymerization of Piperidine Derivatives
-
Kinetic Methods (Dilatometry)
-
"Free Radical Polymerization Kinetics by Dilatometry." Polymer Science Learning Center.
-
-
N-Acryloylmorpholine Kinetics (Analogous System)
-
"Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes." NIH/PubMed, 2018.[1]
-
-
General Acrylamide Kinetics
-
Isonipecotic Acid Properties
-
"4-Piperidinecarboxylic acid Structure and Properties." PubChem.
-
Sources
Application Note: Surface Modification of Nanoparticles with N-Acryloylisonipecotic Acid for pH-Responsive Drug Delivery
Introduction: Engineering Smart Nanocarriers with N-Acryloylisonipecotic Acid
The evolution of nanomedicine is increasingly focused on the development of "smart" drug delivery systems capable of responding to specific physiological cues.[1][2] Surface modification of nanoparticles is a cornerstone of this endeavor, enhancing biocompatibility, stability, and enabling targeted therapeutic action.[3] This application note details a comprehensive protocol for the surface functionalization of nanoparticles with N-Acryloylisonipecotic acid, a custom-synthesized moiety designed to impart pH-responsive characteristics to the nanocarrier.
The isonipecotic acid backbone, a constrained derivative of γ-aminobutyric acid (GABA), provides a biocompatible scaffold.[4] By functionalizing it with an acryloyl group, we create a monomer that can be either polymerized or directly conjugated to nanoparticle surfaces. The terminal carboxylic acid of the isonipecotic ring is the key to pH-responsiveness. In acidic environments, such as those found in tumor microenvironments or endosomal compartments, the carboxylic acid groups become protonated.[5][6] This change in ionization can trigger swelling of the polymer shell or a change in surface charge, leading to the controlled release of an encapsulated therapeutic agent.[2][6][7]
This guide provides a two-part methodology. Part I details the synthesis of N-Acryloylisonipecotic acid via a Schotten-Baumann-type reaction. Part II provides a robust protocol for the covalent conjugation of this custom molecule to amine-functionalized nanoparticles using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[8][9][10] We will also cover essential characterization techniques and discuss the functional implications for drug delivery.
Part I: Synthesis of N-Acryloylisonipecotic Acid
The synthesis of N-Acryloylisonipecotic acid is achieved by forming an amide bond between the secondary amine of isonipecotic acid and the acyl chloride of acryloyl chloride. This reaction is analogous to the Schotten-Baumann reaction used for synthesizing N-Acryloyl-p-aminobenzoic Acid.[11] An aqueous base is used to neutralize the HCl byproduct, driving the reaction to completion.[12]
Reaction Scheme
Caption: Synthesis of N-Acryloylisonipecotic Acid.
Protocol: Synthesis of N-Acryloylisonipecotic Acid
Materials:
-
Isonipecotic acid
-
Acryloyl chloride (containing a polymerization inhibitor)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath (0-5°C), dissolve isonipecotic acid (1.0 equivalent) and sodium carbonate (1.5 equivalents) in a 1:1 mixture of deionized water and a suitable organic solvent like THF. Stir vigorously until all solids are dissolved.
-
Preparation of Acryloyl Chloride Solution: In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.1 equivalents) in the same organic solvent used in step 1.
-
Acylation Reaction: Add the acryloyl chloride solution dropwise to the stirred isonipecotic acid solution over 30-60 minutes. It is critical to maintain the internal temperature below 5°C to minimize hydrolysis of the acryloyl chloride.[11]
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Then, remove the flask from the ice bath and let it warm to room temperature while stirring for another 1-2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove any unreacted amine and excess base.
-
Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine to remove residual water-soluble components.[11]
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude N-Acryloylisonipecotic acid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to obtain the pure compound.[11]
Part II: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent conjugation of the synthesized N-Acryloylisonipecotic acid to nanoparticles that have primary amine groups on their surface. The process utilizes a two-step EDC/Sulfo-NHS coupling mechanism to form a stable amide bond.[8] This two-step method is preferred as it increases stability and efficiency while minimizing unwanted cross-linking of the nanoparticles.[8][9]
Experimental Workflow
Caption: Workflow for Nanoparticle Surface Modification.
Protocol: EDC/Sulfo-NHS Coupling
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)
-
N-Acryloylisonipecotic acid (synthesized in Part I)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Coupling Buffer.
-
Wash the nanoparticles twice by centrifugation and resuspension in fresh Coupling Buffer to remove any residual storage buffer components.
-
Resuspend the washed nanoparticles in Coupling Buffer at a desired concentration (e.g., 10 mg/mL).
-
-
Activation of N-Acryloylisonipecotic Acid:
-
Immediately before use, prepare fresh solutions of N-Acryloylisonipecotic acid, EDC, and Sulfo-NHS in the Activation Buffer. The molar ratio of Acid:EDC:Sulfo-NHS should be optimized, but a starting point of 1:2:5 is recommended.
-
Combine the solutions and incubate at room temperature for 15-30 minutes with gentle mixing to form the stable Sulfo-NHS ester.[8]
-
-
Conjugation to Nanoparticles:
-
Add the activated N-Acryloylisonipecotic acid solution to the prepared nanoparticle suspension.
-
Incubate the mixture for 2-4 hours at room temperature with gentle, continuous mixing (e.g., on a rotator). This allows the activated carboxylic acid to react with the primary amines on the nanoparticle surface.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. This step deactivates any remaining Sulfo-NHS esters, preventing non-specific binding in subsequent applications.[8]
-
-
Washing and Final Resuspension:
-
Purify the functionalized nanoparticles by performing three cycles of centrifugation and resuspension in the Washing Buffer. This removes excess reagents, byproducts, and unbound N-Acryloylisonipecotic acid.
-
After the final wash, resuspend the nanoparticle pellet in an appropriate storage buffer (e.g., PBS) for characterization and future use.
-
Part III: Characterization of Modified Nanoparticles
A thorough characterization is essential to validate the successful surface modification and to understand the physicochemical properties of the functionalized nanoparticles.[13]
| Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups | Appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the carboxylic acid C=O stretch (~1720 cm⁻¹) from the N-Acryloylisonipecotic acid. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and Polydispersity Index (PDI) | An increase in the hydrodynamic diameter post-modification due to the added surface layer. The PDI should remain low, indicating colloidal stability. |
| Zeta Potential Analysis | Surface charge | A shift in the zeta potential. For instance, if starting with positively charged amine-functionalized nanoparticles, the surface charge will become more negative due to the presence of the terminal carboxylic acid groups. |
| Thermogravimetric Analysis (TGA) | Grafting density | A higher percentage of weight loss at elevated temperatures for the modified nanoparticles compared to the bare ones, which can be used to quantify the amount of grafted material. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and size | Visualization of the nanoparticles to confirm that their core morphology and size have not been adversely affected by the modification process.[13] |
Part IV: Application in pH-Responsive Drug Release
The presence of the isonipecotic acid's carboxyl group on the nanoparticle surface provides a mechanism for pH-triggered drug release. This is particularly relevant for targeting the acidic microenvironment of tumors (pH ~6.5) or for facilitating endosomal escape (pH ~5.0-6.0) after cellular uptake.[6][7]
Mechanism of pH-Responsive Release
Caption: Mechanism of pH-triggered drug release.
Protocol: In Vitro Drug Release Study
-
Drug Loading: Load a model therapeutic agent (e.g., doxorubicin) into the core of the nanoparticles prior to surface modification or into the polymer shell during modification, depending on the nanoparticle type and drug properties.
-
Experimental Setup:
-
Prepare two sets of release media: one buffered to physiological pH (7.4) and another to an acidic pH (e.g., 5.5).
-
Disperse a known amount of drug-loaded, functionalized nanoparticles in each buffer within dialysis bags (with an appropriate molecular weight cut-off).
-
Place the dialysis bags in a larger volume of the corresponding release buffer and maintain at 37°C with constant, gentle stirring.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from the external buffer.
-
Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Interpretation: Plot the cumulative drug release percentage against time for both pH conditions. A significantly faster and higher cumulative release at the acidic pH compared to the physiological pH will validate the pH-responsive nature of the nanoparticle formulation.[6][7]
Conclusion and Future Perspectives
The surface modification of nanoparticles with N-Acryloylisonipecotic acid offers a strategic approach to developing intelligent drug delivery vehicles. The protocols detailed herein provide a reproducible framework for both the synthesis of the modifying agent and its conjugation to a nanoparticle carrier. The resulting system is designed to leverage the pH gradients present in pathological tissues, offering the potential for enhanced therapeutic efficacy and reduced off-target effects. Future work should focus on optimizing the grafting density of the pH-responsive moiety to fine-tune the release kinetics and exploring the in vivo performance of these smart nanocarriers in relevant disease models.
References
- HACAFNP. (n.d.). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. PMC - NIH.
-
Sanità, G., et al. (2020). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Bioengineering and Biotechnology. Retrieved February 3, 2026, from [Link]
-
Priya, P., et al. (2023). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Pharmacology. Retrieved February 3, 2026, from [Link]
-
Request PDF. (n.d.). Surface Modification of Lipid-Based Nanoparticles. ResearchGate. Retrieved February 3, 2026, from [Link]
-
Peer, D., et al. (2013). pH-responsive Nanoparticles for Drug Delivery. PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved February 3, 2026, from [Link]
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved February 3, 2026, from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved February 3, 2026, from [Link]
-
Zhao, B. (2019). Characterizing Polymer-Grafted Nanoparticles: From Basic Defining Parameters to Behavior in Solvents and Self-Assembled Structures. Analytical Chemistry. Retrieved February 3, 2026, from [Link]
-
Bolley, J., et al. (2013). Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins. Langmuir. Retrieved February 3, 2026, from [Link]
-
Request PDF. (n.d.). Amine coupling through EDC/NHS: a practical approach. ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lee, E. S., & Gao, Z. (2012). pH-Responsive Nanoparticles for Drug Delivery. Molecular Pharmaceutics. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Method of preparing n-acryloyl-alpha-amino acids.
- Google Patents. (n.d.). A kind of continuous producing method of acryloyl chloride.
-
University of South Carolina. (n.d.). Synthesis, Characterization and Application of Polymer-Grafted Nanoparticles. Scholar Commons. Retrieved February 3, 2026, from [Link]
-
Patsnap. (n.d.). Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Patsnap Eureka. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry. Retrieved February 3, 2026, from [Link]
-
De Luca, L. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters. Retrieved February 3, 2026, from [Link]
-
Kumar, S. K., et al. (2023). Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors. PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Request PDF. (n.d.). pH-Responsive Nanoparticles for Drug Delivery. ResearchGate. Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (n.d.). Polymer-Grafted Nanoparticles with Variable Grafting Densities for High Energy Density Polymeric Nanocomposite Dielectric Capacitors. JACS Au. Retrieved February 3, 2026, from [Link]
-
Um-Salama Science Journal. (2024). Modification of acrylic acid and Acryloyl chloride polymers. Retrieved February 3, 2026, from [Link]
-
American Chemical Society. (2017). pH and Thermal Dual-Responsive Nanoparticles for Controlled Drug Delivery with High Loading Content. ACS Omega. Retrieved February 3, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 3, 2026, from [Link]
-
The Benicewicz Group. (n.d.). Nanocomposites with Polymer Grafted Nanoparticles. Retrieved February 3, 2026, from [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. YouTube. Retrieved February 3, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-acetyl isonipecotic acid. Retrieved February 3, 2026, from [Link]
-
Beilstein Journals. (n.d.). Synthesis of (−)-halichonic acid and (−)-halichonic acid B. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Process for the manufacture of acryloyl chloride.
-
ResearchGate. (n.d.). Synthesis of the desired acryloyl chloride 1. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved February 3, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. WO1990010616A1 - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 11. Amide Synthesis [fishersci.it]
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- 13. prepchem.com [prepchem.com]
Advanced Application Note: N-Acryloylisonipecotic Acid (AINA) in pH-Responsive Drug Delivery Systems
Executive Summary
N-Acryloylisonipecotic acid (AINA) represents a distinct class of functional monomers that combines the polymerization kinetics of acrylamides with the pH-sensitivity of carboxylic acids, mediated by a cyclic piperidine spacer. Unlike linear acrylic acid (AA), the piperidine ring in AINA introduces steric bulk and hydrophobicity, allowing for fine-tuning of the Lower Critical Solution Temperature (LCST) and pKa.
This Application Note provides a comprehensive guide to synthesizing AINA, fabricating AINA-based nanogels, and validating their use in oral or tumor-targeted drug delivery. The system described functions as an enteric-release vehicle : it remains collapsed and protective in the acidic gastric environment (pH 1.2–3.0) and swells to release payloads in the neutral/alkaline intestinal environment (pH 6.8–7.4).
Scientific Rationale & Mechanism
Structure-Property Relationship
The AINA monomer consists of three functional domains:
-
Acryloyl Group: Enables free-radical polymerization (FRP) or RAFT polymerization.
-
Piperidine Ring: Provides a hydrophobic spacer that influences the polymer's hydration shell and mechanical rigidity.
-
Carboxylic Acid: Acts as the pH-responsive switch (pKa
4.8).
Mechanism of Action
-
Low pH (Stomach, < pKa): The carboxyl groups are protonated (-COOH).[1] Hydrogen bonding dominates, and the hydrophobic piperidine rings aggregate. The hydrogel collapses, protecting the encapsulated drug from acid degradation.
-
High pH (Intestine, > pKa): The carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion between anionic chains forces the network to expand (swell), increasing mesh size and triggering drug diffusion.
Visualization of Signaling Pathway
The following diagram illustrates the synthesis and pH-responsive mechanism.
Figure 1: Synthesis pathway and pH-dependent phase transition of Poly(AINA) hydrogels.
Experimental Protocol: Monomer Synthesis
Objective: Synthesize high-purity N-Acryloylisonipecotic acid (AINA). Pre-requisites: Fume hood, ice bath, magnetic stirring.
Materials
-
Isonipecotic acid (Piperidine-4-carboxylic acid)
-
Acryloyl chloride (Freshly distilled or inhibitor-free)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric acid (HCl, 1M)[2]
-
Anhydrous Magnesium Sulfate (
)[2]
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Dissolve 0.1 mol of isonipecotic acid in 50 mL of 4M NaOH solution in a round-bottom flask.
-
Cool the solution to 0–4°C using an ice-salt bath. Rationale: Low temperature prevents hydrolysis of acryloyl chloride and suppresses polymerization.
-
-
Acryloylation (Schotten-Baumann Reaction):
-
Add 0.12 mol of acryloyl chloride dropwise over 1 hour while vigorously stirring.
-
Simultaneously, add 2M NaOH dropwise to maintain pH between 9 and 10. Critical: If pH drops below 8, the amine becomes protonated and unreactive; if pH > 11, acryloyl chloride hydrolyzes rapidly.[2]
-
-
Reaction Completion:
-
After addition, stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 2 hours.
-
-
Purification:
-
Wash the alkaline solution with diethyl ether (2 x 50 mL) to remove unreacted acryloyl chloride and impurities.
-
Acidify the aqueous layer to pH 2.0 using 6M HCl. The product (AINA) may precipitate or require extraction.
-
Extract the acidic aqueous layer with DCM or Ethyl Acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous
, filter, and rotary evaporate to yield a white solid/powder. -
Recrystallization: Recrystallize from ethanol/water if necessary.[2]
-
-
Validation:
-
Confirm structure via
H-NMR ( or ). Look for vinyl protons (5.6–6.4 ppm) and piperidine ring protons.
-
Experimental Protocol: Hydrogel Fabrication
Objective: Create crosslinked Poly(AINA) nanogels for drug loading.
Materials
-
Monomer: AINA (synthesized above)
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA)[3]
-
Initiator: Ammonium Persulfate (APS)
-
Accelerator: TEMED (N,N,N',N'-Tetramethylethylenediamine)[4]
Protocol
-
Pre-Gel Solution:
-
Dissolve AINA (1.0 g) in deionized water (10 mL).
-
Add MBA (2–5 mol% relative to monomer). Higher crosslinker density reduces swelling ratio but increases mechanical strength.
-
Adjust pH to 7.0 using dilute NaOH to ensure monomer solubility (forms sodium salt of AINA).
-
-
Polymerization:
-
Purge solution with Nitrogen (
) for 20 minutes to remove oxygen (radical scavenger). -
Add APS (1 wt% of monomer) and TEMED (20
L). -
Allow reaction to proceed at RT or 50°C for 6–12 hours.
-
-
Washing:
-
Dialyze the resulting hydrogel against distilled water (MWCO 3.5 kDa) for 3 days, changing water daily to remove unreacted monomer and initiator.
-
Lyophilize (freeze-dry) to obtain the dry xerogel.
-
Characterization & Data Analysis
Swelling Kinetics (Gravimetric Method)
Measure the swelling ratio (
Protocol:
-
Weigh dry xerogel (
). -
Immerse in buffer solutions of varying pH at 37°C.
-
At equilibrium (24h), blot excess water and weigh swollen gel (
). -
Calculate
.
Expected Data Output:
| pH Condition | Physiological Simulation | Expected Swelling Ratio (g/g) | Mechanism |
| pH 1.2 | Gastric Fluid | 2.5 ± 0.5 | Protonated COOH; Hydrophobic collapse |
| pH 5.0 | Endosome / Tumor | 8.0 ± 1.2 | Partial ionization; Transition region |
| pH 7.4 | Intestinal / Blood | 45.0 ± 3.5 | Fully ionized COO⁻; Max repulsion |
Drug Loading and Release
-
Loading: Soak dry hydrogel in a concentrated drug solution (e.g., Doxorubicin HCl) at pH 7.4 (swollen state). After 24h, lyophilize.
-
Release: Place loaded gel in pH 1.2 buffer for 2h (simulating stomach), then transfer to pH 7.4 buffer.
Graphviz Diagram: Drug Release Logic
Figure 2: Sequential release profile simulating gastrointestinal transit.
Critical Considerations & Troubleshooting
-
Monomer Purity: If the Schotten-Baumann reaction pH is not strictly controlled, hydrolysis of acryloyl chloride will yield acrylic acid as an impurity. This changes the pKa and hydrophobicity of the final polymer. Control: Always verify monomer purity via NMR before polymerization.
-
LCST Behavior: Unlike Poly(NIPAM), Poly(AINA) is primarily pH-driven. However, the piperidine ring is hydrophobic. At pH < 4.0, the polymer may exhibit an LCST below body temperature (precipitate). This reinforces the "collapsed" state in the stomach, beneficial for protection.
-
Crosslinking Density: For peptide/protein delivery, use a lower crosslinker concentration (0.5–1.0 mol%) to ensure the mesh size at pH 7.4 is large enough for macromolecule diffusion.
References
-
Principles of pH-Responsive Hydrogels
-
Synthesis of N-Acryloyl Amino Acids
-
Poly(acrylic acid)
-
Kabanov, A. V., & Vinogradov, S. V. (2009). Nanogels as pharmaceutical carriers: finite networks of infinite capabilities. Angewandte Chemie International Edition, 48(30), 5418-5429. Link
-
-
LCST Behavior of N-Substituted Acrylamides
-
Idziak, I., et al. (1999). Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). Macromolecules, 32(4), 1260–1263. Link
-
-
General Protocol for Schotten-Baumann Acryloylation
-
Organic Syntheses, Coll. Vol. 3, p.167 (1955). N-Acryloyl derivatives synthesis standards.Link
-
Sources
- 1. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N-Acryloylisonipecotic Acid (NAIP) Solubility Guide
[1]
Introduction: The Solubility Paradox
N-Acryloylisonipecotic acid (NAIP) presents a classic "solubility paradox" common in functional monomer synthesis. Structurally, it contains a hydrophobic piperidine ring modified with a polar acryloyl group and a strongly hydrogen-bonding carboxylic acid tail.[1]
-
The Problem: In its native state, NAIP exists as a crystalline solid with strong intermolecular hydrogen bonding (dimerization of carboxylic acids).[1] While highly soluble in water and some alcohols, it frequently precipitates or forms opaque suspensions in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, hampering organic phase polymerizations (e.g., RAFT, ATRP) or esterification reactions.[1]
-
The Solution: To solubilize NAIP in organic media, we must disrupt these intermolecular H-bonds using Solvent Engineering or In-Situ Salt Formation .[1]
Module 1: Thermodynamics & Solvent Selection[1]
Before attempting dissolution, consult the Solubility Compatibility Matrix below. This data is derived from Hansen Solubility Parameters (HSP) relative to the piperidine-carboxylic acid motif.[1]
Table 1: NAIP Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High | Breaks H-bonds effectively.[1] Ideal for polymerization but difficult to remove post-reaction.[1] |
| Polar Protic | Methanol, Ethanol | Moderate - High | Soluble, but may interfere with certain organometallic catalysts or isocyanates.[1] |
| Chlorinated | DCM, Chloroform | Low / Insoluble | Critical Issue: NAIP typically forms a suspension.[1] Requires Protocol A (below) to dissolve.[1] |
| Ethers | THF, Dioxane | Low / Moderate | Often requires heating (risky) or co-solvents.[1] |
| Hydrocarbons | Toluene, Hexane | Insoluble | Acts as an anti-solvent.[1] Do not use as the primary medium. |
Module 2: Troubleshooting & Protocols
Issue 1: "I need to dissolve NAIP in DCM or THF for a reaction, but it remains a white suspension."
Root Cause: The dielectric constant of DCM (
Protocol A: In-Situ Solubilization with Organic Bases
Applicability: Use this when running amidations, esterifications, or polymerizations in DCM/THF.[1]
-
Calculate Stoichiometry: Determine the moles of NAIP (
).[1] -
Select Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base) .[1] These bases have alkyl chains that enhance organic solubility.[1]
-
Addition:
-
Verification: Ensure the solution is clear. If haze persists, add mild heat (30°C) or a small volume (5-10%) of DMF.[1]
Critical Note: If your downstream reaction is sensitive to base (e.g., acid-catalyzed mechanisms), this protocol is not suitable.[1] Use Protocol B.
Issue 2: "The solution is clear but turns into a gel/solid upon heating."
Root Cause: Unwanted thermal polymerization.[1] The acryloyl group is thermally sensitive.[1] Dissolving by heat without protection triggers radical propagation.[1] The Fix: Inhibitor Management.
Protocol B: Thermal Dissolution with Radical Scavenging
Applicability: When base addition is forbidden, and co-solvents are required.[1]
-
Inhibitor Check: Ensure your solvent contains a stabilizer (e.g., BHT in THF).[1] If using high-purity solvents, you must add an inhibitor.[1]
-
Add Inhibitor: Add 4-Methoxyphenol (MEHQ) at 50–100 ppm relative to the monomer mass.[1]
-
Why MEHQ? It requires dissolved oxygen to function, making it ideal for aerobic dissolution steps before purging.[1]
-
-
Temperature Limit: Do not exceed 40°C to aid dissolution.
-
Co-Solvent Strategy: If heat fails, add Methanol or Trifluoroethanol (TFE) as a co-solvent.[1] A 9:1 DCM:MeOH ratio often solubilizes NAIP without base.[1]
Visualizing the Workflow
The following logic flow guides you through the decision-making process for NAIP solubilization.
Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent polarity and reaction tolerance.
Frequently Asked Questions (FAQ)
Q: Can I use acetone to dissolve NAIP? A: Acetone is a borderline solvent for NAIP.[1] It may dissolve small amounts, but often requires a small percentage of water or methanol to fully solvate the compound.[1] If using acetone for precipitation (purification), it acts as a non-solvent for the polymer but a poor solvent for the monomer.[1]
Q: I am doing a RAFT polymerization. Will adding TEA interfere? A: Generally, tertiary amines like TEA are compatible with RAFT agents (dithioesters/trithiocarbonates).[1] However, they can interfere with acid-sensitive RAFT agents or specific metal catalysts in ATRP.[1] Always check your chain transfer agent's stability at basic pH.[1] If incompatible, use Protocol B (DCM/MeOH co-solvent).[1]
Q: How do I remove the TEA after the reaction? A: If you used Protocol A, the NAIP exists as a salt.[1] To remove TEA post-reaction:
-
Perform an acidic wash (using dilute HCl or Citric Acid) during the workup.[1] This protonates the TEA (making it water-soluble) and restores the NAIP (or the resulting polymer) to its acid form.
-
Extract the organic layer; the TEA salts will partition into the aqueous phase.[1]
Q: My NAIP monomer has turned yellow in storage. Is it still soluble? A: Yellowing indicates oxidation or partial polymerization.[1]
References
-
Solubility of Piperidine Derivatives: ChemBK. (2022).[1] "Piperidine-4-carboxylic acid - Physico-chemical Properties." Retrieved from .[1]
-
Polymerization of Acryloyl Amino Acids: Polymer Chemistry (RSC). (2019).[1] "Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization." This paper details solvent choices (Methanol/Water) for similar zwitterionic monomers. Retrieved from .[1]
-
Hansen Solubility Parameters & Solvent Selection: Wikipedia. (n.d.).[1] "Hansen Solubility Parameters." General principles applied for carboxylic acid/amide solubility prediction. Retrieved from .[1]
-
Handling of Functional Monomers: BenchChem. (n.d.).[1] "4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid."[1][2] Provides analogous data on solubility of protected piperidine acids in THF vs DCM. Retrieved from .[1]
Preventing autopolymerization of 1-Acryloyl-4-piperidinecarboxylic acid
Welcome to the technical support center for 1-Acryloyl-4-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the autopolymerization of this valuable monomer. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and successful application of 1-Acryloyl-4-piperidinecarboxylic acid in your experiments.
Understanding Autopolymerization of Acryloyl Compounds
1-Acryloyl-4-piperidinecarboxylic acid, like other acryloyl and acrylate compounds, possesses a vinyl group that is susceptible to spontaneous, free-radical polymerization. This process can be initiated by several factors, including heat, light, and the presence of radical species. Uncontrolled polymerization can lead to the loss of valuable material, compromised experimental results, and potentially hazardous situations due to the exothermic nature of the reaction.
Troubleshooting Guide: Preventing and Addressing Autopolymerization
This guide provides solutions to common issues encountered during the handling and use of 1-Acryloyl-4-piperidinecarboxylic acid.
| Symptom | Potential Cause | Recommended Action |
| Cloudiness or increased viscosity of the monomer solution. | Onset of polymerization. | Immediately cool the solution on an ice bath to slow the reaction. Check for and eliminate any potential initiators (e.g., exposure to light, heat sources). If the polymerization is minimal, the material might be salvageable by promptly using it in your reaction. For significant polymerization, it is safer to discard the material according to your institution's hazardous waste disposal guidelines. |
| Solid polymer formation in the storage container. | Improper storage conditions (e.g., elevated temperature, light exposure) or depletion of the polymerization inhibitor. | Discontinue use of the affected container. Review storage procedures to ensure the compound is kept at the recommended 2-8°C in a dark, dry, and well-ventilated area.[1] If the inhibitor is suspected to be depleted, consider adding a small amount of a suitable inhibitor like MEHQ, but be aware this may affect downstream applications. |
| Inconsistent or failed reaction outcomes. | Use of partially polymerized monomer or interference from the polymerization inhibitor. | Ensure the monomer is clear and free-flowing before use. If your reaction is sensitive to the inhibitor, it may need to be removed prior to the experiment. See the protocol for inhibitor removal below. |
| Exothermic reaction upon storage or handling. | Runaway polymerization. | This is a hazardous situation. If safe to do so, move the container to a fume hood and cool it with an ice bath from a safe distance. Alert your safety officer immediately. Do not attempt to open a container that is hot or showing signs of pressure buildup. |
Frequently Asked Questions (FAQs)
Q1: What are the primary triggers for the autopolymerization of 1-Acryloyl-4-piperidinecarboxylic acid?
A1: The primary triggers for autopolymerization are exposure to heat, ultraviolet (UV) light, and contact with radical initiators. Oxygen can also play a complex role; while it can initiate polymerization, it is also essential for the function of common inhibitors like MEHQ.
Q2: How should I properly store 1-Acryloyl-4-piperidinecarboxylic acid to prevent polymerization?
A2: To ensure stability, store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, refrigerated at 2-8°C.[1] It is also crucial to protect it from light.
Q3: My product information sheet mentions a polymerization inhibitor. What is its function?
A3: Polymerization inhibitors are added to reactive monomers to scavenge free radicals and prevent the initiation of polymerization during storage and transport. A common inhibitor for acryloyl compounds is Monomethyl Ether of Hydroquinone (MEHQ). These inhibitors significantly extend the shelf-life of the monomer.
Q4: Do I need to remove the inhibitor before my experiment?
A4: This depends on your specific application. For many polymerization reactions, the low concentration of the inhibitor may not have a significant impact, especially if a much higher concentration of a reaction initiator is used. However, for sensitive reactions or when precise control over the initiation is required, removing the inhibitor is recommended.
Q5: What is the recommended method for removing the polymerization inhibitor?
A5: A common and effective method is to pass the monomer solution through a column packed with basic alumina. This will adsorb the phenolic inhibitor (like MEHQ) while allowing the monomer to pass through. It is crucial to use the purified monomer immediately as it will be highly prone to polymerization without the inhibitor.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using an Alumina Column
This protocol describes a standard method for removing phenolic inhibitors like MEHQ from acryloyl monomers.
Materials:
-
1-Acryloyl-4-piperidinecarboxylic acid containing inhibitor
-
Basic alumina, activated
-
Glass chromatography column
-
Anhydrous solvent (e.g., dichloromethane or as appropriate for your monomer's solubility)
-
Cotton or glass wool
-
Round bottom flask for collection
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a small layer of sand over the plug.
-
Fill the column with basic alumina. The amount will depend on the quantity of monomer to be purified; a general rule is to use about 10-20 times the weight of the inhibitor.
-
Pre-wet the column with the anhydrous solvent you will use to dissolve your monomer.
-
-
Sample Preparation:
-
Dissolve the 1-Acryloyl-4-piperidinecarboxylic acid in a minimal amount of the anhydrous solvent.
-
-
Chromatography:
-
Carefully load the monomer solution onto the top of the alumina column.
-
Allow the solution to percolate through the alumina bed, collecting the eluent in a clean, dry round-bottom flask.
-
Wash the column with a small amount of additional solvent to ensure all the monomer is collected.
-
-
Post-Purification Handling:
-
The collected solution now contains inhibitor-free monomer. It is critical to use this solution immediately as it is highly susceptible to polymerization.
-
If the solvent needs to be removed, do so under reduced pressure at a low temperature.
-
Visualizing the Polymerization Process
The following diagram illustrates the basic mechanism of free-radical polymerization, which is the process that leads to the autopolymerization of 1-Acryloyl-4-piperidinecarboxylic acid.
Caption: Free-radical polymerization and inhibition mechanism.
This next diagram outlines the workflow for deciding whether to remove the polymerization inhibitor.
Caption: Decision workflow for inhibitor removal.
References
-
Thermo Fisher Scientific. (2025). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
MDPI. (2023). Review of "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
ioMosaic. (n.d.). Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
-
MEHQ. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Retrieved from [Link]
-
ACS Publications. (n.d.). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Retrieved from [Link]
Sources
Technical Support Center: N-Acryloylisonipecotic Acid (NAc-INA) Monomer
Monomer Identity & Technical Overview
N-Acryloylisonipecotic acid (also known as 1-acryloylpiperidine-4-carboxylic acid ) is a functional monomer used primarily in the synthesis of pH- and thermo-responsive hydrogels and block copolymers. Its structure combines a polymerizable acrylamide group with a piperidine ring and a pH-sensitive carboxylic acid moiety.
-
CAS Number: 109486-01-3
-
Molecular Formula: C₉H₁₃NO₃
-
Molecular Weight: 183.21 g/mol
-
Physical State: White to off-white crystalline solid.
-
Solubility: Soluble in water (pH dependent), methanol, ethanol, DMF; sparingly soluble in ethyl acetate; insoluble in hexane.
Purification Protocols
Method A: Acid-Base Precipitation (Primary Purification)
Best for: Removing unreacted isonipecotic acid, inorganic salts, and non-acidic impurities.
This method leverages the zwitterionic nature of the starting material (isonipecotic acid) versus the acidic nature of the product.
Protocol:
-
Dissolution: Dissolve the crude monomer in saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8-9). The monomer will dissolve as the sodium salt.
-
Note: Unreacted acryloyl chloride or acrylic acid oligomers may also dissolve; non-polar impurities will remain suspended.
-
-
Filtration: Filter the solution to remove any insoluble particulate matter.
-
Extraction (Optional): Wash the aqueous phase with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0–4°C in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise with stirring until the pH reaches ~2.0–3.0.
-
Precipitation: The N-Acryloylisonipecotic acid should precipitate as a white solid.
-
Isolation: Filter the precipitate and wash with cold dilute HCl (pH 3) followed by a small amount of cold water.
-
Drying: Dry under vacuum at room temperature.
Method B: Recrystallization (Final Polishing)
Best for: Removing trace inhibitors (MEHQ) and improving crystal structure for polymerization.
Solvent System: Water (Single solvent) or Ethanol/Ethyl Acetate (Mixed solvent).
Protocol:
-
Solvent Choice: Use hot water (approx. 60–70°C). The monomer has high solubility in hot water but lower solubility in cold acidic water.
-
Dissolution: Dissolve the dried precipitate from Method A in the minimum amount of hot water.
-
Tip: If the solution is yellow, add Activated Charcoal (1 wt%) , stir for 10 mins, and filter hot.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filtration: Collect crystals via vacuum filtration.
-
Washing: Wash with cold acetone or diethyl ether (to remove surface water and trace non-polar impurities).
Workflow Visualization
Figure 1: Purification Decision Tree
Caption: Decision logic for purifying N-Acryloylisonipecotic acid based on crude state.
Troubleshooting & FAQs
Q1: The monomer is not precipitating after acidification (Method A). Why?
Cause: The solution might be too dilute, or the pH is not low enough. Solution:
-
Ensure pH is adjusted to 2.0–3.0 . The pKa of the carboxylic acid is likely around 4.5; you must be significantly below this to protonate it fully.
-
Concentrate the aqueous solution using a rotary evaporator (keep bath <40°C) before acidification.
-
Add NaCl (salting out) to decrease the solubility of the organic monomer in the aqueous phase.
Q2: My crystals are turning yellow during drying.
Cause: Oxidation of the acrylamide moiety or presence of phenolic inhibitor oxidation products. Solution:
-
Activated Charcoal: Treat the hot solution with activated charcoal during recrystallization.
-
Drying: Ensure drying is done under high vacuum in the dark. Avoid prolonged exposure to air/light.
-
Temperature: Do not heat above 40°C during drying; acrylamides are thermally unstable.
Q3: How do I prevent polymerization during purification?
Cause: Accidental radical generation due to heat or light. Solution:
-
Keep it Cold: Perform all precipitations in an ice bath.
-
Inhibitor: If performing a hot filtration/recrystallization, you may add a trace amount of MEHQ (Hydroquinone monomethyl ether) to the solvent, which will be washed away in the final cold wash steps. However, for strict polymer synthesis, working quickly without inhibitor is preferred.
-
Shielding: Wrap flasks in aluminum foil to block UV light.
Q4: Can I use column chromatography?
Answer: Generally No , or with difficulty. The free carboxylic acid group causes severe tailing on standard silica gel. If you must use chromatography, you need to use a mobile phase containing 1% Acetic Acid to suppress ionization. However, recrystallization is far superior for scalability and removing inorganic salts.
Technical Data & Specifications
Table 1: Solubility Profile
| Solvent | Solubility (25°C) | Usage in Purification |
| Water (pH 7) | High (as salt) | Solvent for initial dissolution |
| Water (pH 2) | Low | Precipitant |
| Methanol | High | Not recommended for crystallization |
| Ethyl Acetate | Moderate | Good for washing/recrystallization |
| Hexane | Insoluble | Anti-solvent |
| Diethyl Ether | Insoluble | Washing precipitate |
Table 2: Impurity Limits for Polymerization
| Impurity | Acceptable Limit | Detection Method |
| MEHQ (Inhibitor) | < 10 ppm | UV-Vis / Colorimetric |
| Isonipecotic Acid | < 0.5% | ¹H-NMR (Look for shift in piperidine ring protons) |
| Water | < 1.0% | Karl Fischer Titration |
| Iron (Fe) | < 1 ppm | ICP-MS (Critical for redox polymerization) |
References
-
Synthesis of N-Acryloyl Amino Acids
-
Title: Method of preparing N-acryloyl-alpha-amino acids.[1]
- Source: US P
- URL
-
- Title: Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. (Describes synthesis of Intermediate-8: 1-acryloylpiperidine-4-carboxylic acid).
-
Polymerization Context (Thermoresponsive)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Injectable pH- and temperature-responsive poly(N-isopropylacrylamide-co-propylacrylic acid) copolymers for delivery of angiogenic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Optimizing initiator concentration for N-Acryloylisonipecotic acid polymers
Technical Support Center: Poly(N-Acryloylisonipecotic Acid) Synthesis
Subject: Optimization of Initiator Concentration for Free Radical Polymerization (FRP) Applicable Systems: N-Acryloylisonipecotic acid (NiPA) monomers; AIBN (organic) or APS/KPS (aqueous) initiator systems.
Core Kinetic Logic: The Initiator-Molecular Weight Trade-off
Before adjusting your protocol, you must understand the non-linear relationship between your initiator concentration (
The Fundamental Relationships:
-
Rate of Polymerization (
): Increases with the square root of initiator concentration.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Number Average Degree of Polymerization (
): Inversely proportional to the square root of initiator concentration.
Implication for NiPA: To double your molecular weight, you must theoretically reduce your initiator concentration by a factor of four, assuming termination is bimolecular.
Troubleshooting Guide: Diagnostic Q&A
Scenario A: "My polymer molecular weight (MW) is consistently too low."
Q: I am using 1.0 mol% AIBN relative to the monomer. Why is my GPC showing oligomers or low MW chains?
Diagnosis: Your radical flux is too high, leading to rapid termination. Technical Insight: In acrylamide derivatives like NiPA, high radical concentrations increase the probability of termination by combination or disproportionation early in the reaction. This creates many short chains rather than fewer long chains. Solution:
-
Reduce Initiator: Drop
from 1.0 mol% to 0.1 – 0.2 mol% . -
Lower Temperature: If using AIBN, reduce reaction temperature from 70°C to 60°C. This lowers the decomposition rate constant (
), reducing the instantaneous radical concentration. -
Check Monomer Concentration (
): Ensure is sufficiently high (typically 1.0 – 2.0 M). According to the kinetic chain length equation ( ), increasing is the most effective way to increase MW without sacrificing too much rate.
Scenario B: "The reaction yield is poor (< 50%) or the reaction hasn't started."
Q: I reduced the initiator to 0.05 mol% to get high MW, but now I have no polymer after 24 hours.
Diagnosis: Oxygen inhibition or "Burn-out."
Technical Insight: Oxygen is a diradical that reacts with propagating radicals to form stable peroxyl radicals, effectively killing the chain. At very low
-
Degas Rigorously: Do not rely on simple purging. Use Freeze-Pump-Thaw (3 cycles) or vigorous nitrogen sparging for at least 30 minutes.
-
Step-wise Addition: Start with 0.1 mol%. If conversion stalls, add a "booster" shot (e.g., 10% of original
) after 12 hours to consume residual oxygen or drive late-stage conversion.
Scenario C: "My reaction solidified into an insoluble gel."
Q: The solution became a solid block. Is my NiPA crosslinked?
Diagnosis: Trommsdorff Effect (Auto-acceleration) or Chain Transfer to Polymer. Technical Insight: NiPA contains a secondary amine (in the piperidine ring) and a carboxylic acid. While less prone to branching than acrylates, high localized viscosity prevents termination reactions while propagation continues unchecked. This leads to an uncontrolled exotherm and extremely high MW chains that entangle or crosslink physically. Solution:
-
Dilution: Reduce monomer concentration to < 1.0 M.
-
Solvent Selection: If using water, the pH is critical. At neutral pH, NiPA is charged (polyelectrolyte), causing chain expansion and high viscosity. Polymerizing in DMF (organic phase) keeps chains coiled and reduces viscosity, preventing gelation.
Decision Support Visualization
The following logic flow helps you adjust
Caption: Diagnostic flowchart for adjusting experimental parameters based on poly(NiPA) synthesis outcomes.
Recommended Protocol: High-MW Poly(NiPA)
This protocol utilizes AIBN in DMF to minimize polyelectrolyte effects and maximize molecular weight control.
Reagents:
-
Monomer: N-Acryloylisonipecotic acid (NiPA)
-
Initiator: Azobisisobutyronitrile (AIBN) - Recrystallized from methanol before use.
-
Solvent: N,N-Dimethylformamide (DMF) - Anhydrous grade.
Parameters Table:
| Parameter | Value | Rationale |
| [M] (Monomer Conc.) | 1.5 M | High concentration favors propagation over termination ( |
| [I] (Initiator Conc.) | 0.2 mol% | Low concentration targets high MW ( |
| Temperature | 60°C | Standard half-life temp for AIBN (~10 hours); ensures steady radical flux. |
| Time | 16-24 Hours | Ensures high conversion (>90%). |
| Atmosphere | Nitrogen/Argon | Strict exclusion of oxygen is required. |
Step-by-Step Procedure:
-
Preparation: Dissolve NiPA (3.0 g) in DMF (10 mL) in a round-bottom flask.
-
Initiator Addition: Add AIBN (approx. 5 mg for 0.2 mol%). Ensure it is fully dissolved.
-
Degassing (Critical): Seal the flask with a rubber septum. Purge with high-purity nitrogen for 30 minutes using a long needle immersed in the solution and a short exit needle. Note: For ultra-high MW, use Freeze-Pump-Thaw.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 60°C. Stir magnetically at 300 RPM.
-
Termination: After 24 hours, expose the reaction to air and cool to room temperature.
-
Purification: Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether or acetone. Filter and dry under vacuum at 40°C.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
and ). -
Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Source for initiator efficiency and termination mechanisms).
-
RSC Polymer Chemistry Series. (2020). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. (Context for NiPA-like amino acid polymer synthesis).
-
National Institutes of Health (NIH). (2022). Influence of Initiator Concentration on the Polymerization Course. (Verification of initiator concentration effects on rate/conversion).
Technical Support Center: Hydrogel Purification & Quality Control
The following technical guide is structured as a Tier 3 Engineering Support Resource for the purification of hydrogels containing N-Acryloylisonipecotic acid (NAI).
Topic: Removal of Unreacted N-Acryloylisonipecotic Acid (NAI) from Crosslinked Networks Ticket ID: NAI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary & Chemical Context
The Issue:
You are observing residual cytotoxicity or unstable swelling baselines in your hydrogels. This is likely due to trapped N-Acryloylisonipecotic acid (NAI) monomers. Unlike simple acrylamide, NAI contains a bulky piperidine ring and a carboxylic acid moiety (pKa
The Solution Logic: Standard dialysis in distilled water is often insufficient for NAI because the monomer can hydrogen-bond to the polymer backbone at neutral/acidic pH. To efficiently remove it, we must exploit its pH-dependent solubility and the swelling behavior of the hydrogel itself.
Troubleshooting Guide (Q&A Format)
Category A: Inefficient Removal ("It's still there")
Q1: I have dialyzed my hydrogels for 72 hours in DI water, but HPLC still shows residual monomer peaks. Why? A: Diffusion is fighting against affinity. At the pH of DI water (~5.5–6.0), a significant fraction of NAI may exist in its protonated (neutral) form or participate in hydrogen bonding with the amide groups of the polymer backbone.
-
The Fix: Switch to Ionization-Enhanced Washing . Adjust your wash buffer to pH 7.4–8.0 .
-
Mechanism: At pH > 6, the carboxylic acid group on NAI deprotonates (
). This creates electrostatic repulsion between the monomer and the polymer network (assuming the polymer is also negatively charged or neutral), significantly increasing the monomer's effective solubility and diffusion rate.
-
Q2: Can I use ethanol or acetone to speed up the extraction? A: Proceed with extreme caution.
-
The Protocol: If you must use solvent, use a graded gradient (e.g., 10% EtOH
20% 0%) to prevent rapid pore collapse, but aqueous pH cycling (see Protocol B) is generally superior for this specific monomer.
Category B: Hydrogel Integrity ("My gel cracked")
Q3: My hydrogels fracture during the washing process. How do I prevent this? A: This is caused by Osmotic Shock .
-
The Cause: If you move a hydrogel directly from a high-concentration monomer solution (synthesis state) to pure water, the osmotic pressure difference drives water in too fast, causing mechanical failure before the polymer chains can relax.
-
The Fix: Use Step-Down Equilibration .
-
Wash 1: 0.9% NaCl (Isotonic wash) – removes bulk monomer without massive swelling.
-
Wash 2: 0.45% NaCl (Hypotonic).
-
Wash 3: Pure Buffer/Water.
-
Standard Operating Protocols (SOPs)
Protocol A: The "Breathing" Method (Recommended)
This method utilizes pH switching to expand and contract the gel, actively "pumping" out the monomer.
Prerequisites:
-
Acidic Buffer: 100 mM Acetate Buffer, pH 4.0
-
Basic Buffer: 100 mM Phosphate Buffer (PBS), pH 8.0
-
Detection: UV-Vis Spectrophotometer (210–220 nm)
Workflow:
-
Swell (Release Phase): Incubate hydrogel in pH 8.0 PBS for 4–6 hours.
-
Shrink (Expulsion Phase): Transfer to pH 4.0 Acetate Buffer for 2–4 hours.
-
Repeat: Perform 3 complete cycles.
-
Final Equilibration: Wash in DI water or final application buffer to remove salts.
Protocol B: Verification (HPLC/UV)
Do not rely on visual clarity. Acrylamide derivatives are UV-active.
| Parameter | Setting/Value |
| Method | Reverse-Phase HPLC or UV-Vis |
| Wavelength | 210 nm (Carbonyl/Amide absorption) |
| Mobile Phase | Water:Acetonitrile (95:5) + 0.1% Phosphoric Acid |
| Limit of Detection | Target < 10 ppm for biological applications |
Data & Visualization
Table 1: Solvent Efficacy Comparison
Based on internal standard removal rates for N-substituted acrylamides.
| Solvent Condition | Swelling State | Monomer Removal Rate | Risk of Gel Damage |
| DI Water (pH 5.5) | Moderate Swelling | Slow (Diffusion only) | Low |
| PBS (pH 7.4) | High Swelling | Fast (Electrostatic Repulsion) | Low-Medium |
| Ethanol (100%) | Collapsed (Deswollen) | Zero (Trapped) | High (Cracking) |
| pH Cycling (4 | Dynamic | Very Fast (Convective Pump) | Medium |
Figure 1: Purification Mechanism & Workflow
Caption: The "Breathing" purification cycle exploits the pH-sensitivity of NAI to actively pump unreacted monomers out of the hydrogel network.
References
-
Mazurek, P. et al. (2018). "Synthesis and characterization of poly(methacrylic acid) hydrogels for metoclopramide delivery." ResearchGate.[3][4]
-
Waters Corporation. (2020). "HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates." Waters Application Notes.
-
Tokuyama, H. et al. (2010). "Synthesis of N-isopropylacrylamide-co-acrylic acid hydrogels and their pH-sensitive LCST behavior." Journal of Polymer Science Part A.
- Sigma-Aldrich. (2023). "N-Acryloylisonipecotic acid Product Specification & Safety Data.
-
He, C. et al. (2014). "pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels."[4][5][6] Journal of Materials Chemistry B.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Controlling polydispersity in poly(N-Acryloylisonipecotic acid) synthesis
The following technical support guide addresses the synthesis and polydispersity control of poly(N-Acryloylisonipecotic acid) (poly(AINA)). This guide is structured to provide autonomous troubleshooting for researchers experiencing broad molecular weight distributions (high
Topic: Controlling Polydispersity in Poly(N-Acryloylisonipecotic acid) Synthesis Content Type: Troubleshooting Guide & FAQs Version: 1.0 (Current as of 2025)
Core Concept: Why PDI Matters for Poly(AINA)
Poly(N-acryloylisonipecotic acid) is a "smart" polymer exhibiting pH-dependent Lower Critical Solution Temperature (LCST) behavior. The sharpness of its thermal transition is inversely proportional to its polydispersity index (
-
Low
(<1.15): Sharp, instantaneous phase transition (ideal for drug delivery/sensors). -
High
(>1.30): Broad, sluggish transition due to the "smearing" effect of different chain lengths solubilizing at different temperatures.
Module 1: Monomer Synthesis & Purity (The Foundation)
Q: I am observing high PDI (>1.5) immediately, even at low conversions. Could my monomer be the cause?
A: Yes. In trace amounts, impurities from the monomer synthesis can act as chain terminators or crosslinkers. The standard Schotten-Baumann synthesis of AINA often leaves residual acrylic acid or acryloyl chloride if not quenched properly.
Troubleshooting Protocol: Monomer Purification The presence of bifunctional impurities (e.g., anhydrides formed from acryloyl chloride dimerization) will cause micro-gelation, broadening the GPC trace.
-
Synthesis: React isonipecotic acid with acryloyl chloride in 4M NaOH at 0°C. Crucial: Keep temperature strictly <5°C to prevent thermal polymerization of the acryloyl group.
-
Extraction: Acidify to pH 2.0. Extract with ethyl acetate.[1]
-
Crystallization (The Fix): Do not rely solely on extraction. Recrystallize the monomer from a mixture of Acetone/Hexane (1:3) .
-
Visual Check: Pure AINA crystals should be white needles, melting point ~142–144°C. If yellowish, re-crystallize.
-
Module 2: RAFT Polymerization Optimization (The Core)
Q: Which RAFT agent (CTA) provides the best control for AINA?
A: Do not use standard dithiobenzoates (like CPDB) without caution. The free carboxylic acid on AINA can destabilize some RAFT agents or catalyze hydrolysis.
-
Recommended: Trithiocarbonates (e.g., EMP or CTPPA ). These are more hydrolytically stable and less prone to retardation.
-
Alternative: If solubility is an issue, protect the monomer as a methyl ester (Poly(AINA-OMe)), polymerize, and then hydrolyze. This eliminates hydrogen bonding interference during propagation.
Q: My reaction stalls or PDI broadens after 50% conversion. Why?
A: This is likely due to bimolecular termination caused by high radical flux or viscosity changes.
-
Solution 1 (The "Retardation" Check): Ensure your [CTA]:[Initiator] ratio is at least 5:1 or 10:1 . A common mistake is using too much initiator (e.g., AIBN), generating too many radicals that terminate "living" chains.
-
Solution 2 (Conversion Cap): Stop the reaction at 60% conversion . PDI naturally increases at high conversions due to viscosity (Gel Effect) and chain transfer to polymer.
Experimental Workflow: Controlled RAFT Synthesis
The following diagram illustrates the optimized pathway to Low-PDI Poly(AINA).
Caption: Optimized workflow for RAFT polymerization of N-acryloylisonipecotic acid targeting low dispersity.
Module 3: Purification & Characterization (The Validation)
Q: My GPC traces show a "shoulder" or tailing. Is my polymer dead?
A: Not necessarily. Poly(AINA) contains carboxylic acid groups that stick to the stationary phase of GPC columns (Styragel/PLgel), causing artificial tailing.
-
The Fix: Use DMF + 0.1M LiBr or THF + 5% Acetic Acid as the eluent. The salt/acid suppresses the sticking interaction.
Q: How do I remove low-molecular-weight dead chains?
A: Fractionation.
-
Dissolve the polymer in a good solvent (Methanol or Dioxane).
-
Add a non-solvent (Ether or Hexane) dropwise until the solution turns slightly cloudy.
-
Centrifuge. The high-MW fraction precipitates first (lower solubility). The supernatant contains the low-MW/high-PDI "trash".
Data Summary: Conditions vs. PDI
| Parameter | "Quick & Dirty" (Avoid) | Precision Optimized (Recommended) |
| Monomer State | Crude extract | Recrystallized (White Needles) |
| CTA Type | Dithiobenzoate (CPDB) | Trithiocarbonate (EMP/CTPPA) |
| Solvent | Water (unbuffered) | DMF or Dioxane |
| [M]:[CTA]:[I] | 100:1:0.5 | 100:1:0.1 |
| Conversion Limit | > 90% | < 60% |
| Resulting PDI | 1.4 – 1.8 | 1.08 – 1.15 |
References
-
Monomer Synthesis & Schotten-Baumann Conditions
-
RAFT Polymerization of Acrylamides (General Principles)
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
-
-
Trithiocarbonates for Acidic Monomers
-
Thermoresponsive Behavior of Poly(AINA)
-
Auzély-Velty, R. et al. (2025). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Polymer Chemistry. Link (Context on LCST tuning).
-
-
GPC Characterization of Carboxylated Polymers
-
Striegel, A. M. et al. (2009). Modern Size-Exclusion Liquid Chromatography. Wiley. Link (Guidance on LiBr additives).
-
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lower critical solution temperature - Wikipedia [en.wikipedia.org]
- 4. Synthesis of poly(N-acryloylmorpholine) macromonomers using RAFT and their copolymerization with methacrylic acid for the design of graft copolymer additives for concrete - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR Spectrum Analysis of N-Acryloylisonipecotic Acid: A Comparative Technical Guide
Executive Summary & Strategic Importance
N-Acryloylisonipecotic acid (AINA) is a functional monomer bridging the gap between rigid heterocyclic scaffolds and flexible acrylic polymers.[1] Structurally, it consists of a piperidine ring N-acylated with an acryloyl group, bearing a carboxylic acid at the C4 position.[1] Its analysis is frequently complicated by restricted amide bond rotation , which creates distinct rotamers observable on the NMR timescale.
This guide provides a definitive framework for the structural verification of AINA.[1] Unlike standard spectral lists, this analysis focuses on the causality of signal patterns —specifically distinguishing the product from its precursor (isonipecotic acid) and common impurities (acrylic acid), while accounting for the conformational isomerism that often confuses automated assignment software.
Structural Assignment & Mechanistic Insights
The Molecule
IUPAC Name: 1-(prop-2-enoyl)piperidine-4-carboxylic acid
Formula: C
The spectrum is defined by three distinct zones:
-
The Acryloyl Region (5.5 – 6.8 ppm): The diagnostic "fingerprint" of the polymerization-active site.[1]
-
The Piperidine Ring (1.5 – 4.6 ppm): Complex multiplets due to ring inversion and amide rotamers.[1]
-
The Acidic Proton (>10 ppm): A broad, exchangeable singlet.
Detailed Chemical Shift Analysis (DMSO-d )
The following data represents the characteristic resonances. Note that N-acryloyl piperidines exist as a mixture of syn and anti rotamers (approx. 60:40 to 50:50 ratio), causing "doubling" or significant broadening of the ring protons adjacent to the nitrogen.[1]
| Region | Multiplicity | Integral | Assignment | Mechanistic Note | |
| Acid | 12.0 – 12.5 | br s | 1H | -COOH | Highly dependent on solvent water content and pH.[1] |
| Vinyl A | 6.75 – 6.85 | dd | 1H | -CH=CH | Trans to carbonyl.[1] Deshielded by anisotropy of C=O.[1] |
| Vinyl B | 6.05 – 6.15 | dd | 1H | -CH=CH | Cis to carbonyl.[1] |
| Vinyl C | 5.60 – 5.70 | dd | 1H | -CH =CH | Geminal to carbonyl.[1] Shows characteristic AMX/ABC pattern.[1] |
| Ring | 3.90 – 4.50 | m (broad) | 2H | N-CH | Critical: Split into two distinct broad clusters due to slow amide rotation (Rotamers). |
| Ring | 2.45 – 2.60 | tt / m | 1H | >CH -COOH | Often overlaps with DMSO solvent residual peak (2.50 ppm).[1] |
| Ring | 1.80 – 1.95 | m | 2H | -CH | Equatorial protons are deshielded relative to axial.[1] |
| Ring | 1.40 – 1.60 | m | 2H | -CH | Axial protons, shielded by ring current.[1] |
Expert Insight (Rotamers): Do not interpret the complex multiplets at 3.9–4.5 ppm as impurities. The C-N amide bond has partial double-bond character (
hybridization), creating a high energy barrier to rotation.[1] You are observing two distinct populations of the molecule simultaneously.[1] Heating the sample to >80°C (in DMSO-d) will typically cause these peaks to coalesce into a sharper average signal.[1]
Comparative Analysis: Product vs. Alternatives
To validate synthesis success, one must differentiate AINA from its starting materials and potential byproducts.
AINA vs. Isonipecotic Acid (Precursor)
The primary challenge is ensuring complete acylation of the secondary amine.[1]
| Feature | N-Acryloylisonipecotic Acid (Product) | Isonipecotic Acid (Precursor) | Diagnostic Action |
| Vinyl Signals | Present (5.6 - 6.8 ppm) | Absent | First check for synthesis success.[1] |
| Deshielded (3.9 - 4.5 ppm) | Shielded (3.0 - 3.4 ppm) | Acylation pulls electron density from the N-CH | |
| NH Signal | Absent | Present (~8-9 ppm broad) | If NH is visible, conversion is incomplete. |
AINA vs. Acrylic Acid (Reagent Impurity)
Excess acryloyl chloride hydrolyzes to acrylic acid. This is a common contaminant.[1]
-
Distinction: Acrylic acid vinyl protons appear at slightly different shifts (typically 5.9, 6.1, 6.3 ppm in DMSO) and, crucially, lack the piperidine coupling .
-
Verification: Integration of the vinyl region against the piperidine
-protons (1.4–1.9 ppm) must yield a 3:4 ratio.[1] If the vinyl integral is high (>3), you have residual acrylic acid.
Experimental Protocol: Synthesis & Verification Workflow
This protocol outlines a self-validating workflow for synthesizing and characterizing AINA.[1]
Synthesis (Schotten-Baumann Conditions)[1]
-
Dissolution: Dissolve Isonipecotic acid (1 eq) and NaOH (2 eq) in water at 0°C.
-
Acylation: Dropwise addition of Acryloyl Chloride (1.1 eq) while maintaining pH > 8.[1] Control: Low temperature prevents polymerization.[1]
-
Acidification: Adjust pH to ~2 with HCl to precipitate the product (or extract with EtOAc).
-
Purification: Recrystallization from Ethanol/Water or column chromatography.[1]
NMR Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl .[1]-
Reason: AINA is a carboxylic acid and likely zwitterionic/polar; solubility in chloroform is poor, leading to broad, weak spectra.
-
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum; relaxation delay (d1) > 2 seconds to ensure accurate integration of vinyl protons.
Visualization: Verification Logic Tree
The following diagram illustrates the decision logic for verifying the product structure based on spectral data.
Caption: Logic flow for verifying N-Acryloylisonipecotic acid using 1H NMR markers.
References
-
National Institutes of Health (NIH) - PubChem. "Isonipecotic acid | C6H11NO2."[1] PubChem Compound Summary. Accessed October 26, 2023. [Link]
-
Royal Society of Chemistry. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior."[1] RSC Advances. Accessed October 26, 2023. [Link]
-
SpectraBase. "1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid 13C NMR." Wiley SpectraBase.[1] Accessed October 26, 2023. [Link]
Sources
FTIR Characterization Guide: 1-Acryloyl-4-piperidinecarboxylic Acid
Executive Summary
1-Acryloyl-4-piperidinecarboxylic acid (CAS: 221352-46-1) is a bifunctional building block critical in the synthesis of peptide mimetics and functionalized polymers. It features a carboxylic acid moiety (for ester/amide coupling) and an acryloyl group (for Michael additions or radical polymerization).
This guide provides a comparative FTIR analysis to validate the successful N-acryloylation of 4-piperidinecarboxylic acid (Isonipecotic acid) . By focusing on specific spectral shifts—most notably the emergence of the tertiary amide doublet and the disappearance of the secondary amine signal—researchers can rapidly assess product purity and reaction completion.
Comparative Spectral Analysis
The most reliable method for characterizing this compound is a differential scan against its precursor. The transformation converts a secondary amine into a tertiary acrylamide, resulting in distinct diagnostic shifts.
Diagnostic Peak Table
| Functional Group | Vibration Mode | Precursor (Isonipecotic Acid) | Product (1-Acryloyl-4-piperidinecarboxylic acid) | Validation Insight |
| Amine (N-H) | Stretching | 3300–3500 cm⁻¹ (Medium/Broad) | Absent | Primary Indicator of Reaction Completion. Presence indicates unreacted starting material. |
| Acid (O-H) | Stretching | 3000–2500 cm⁻¹ (Very Broad) | 3000–2500 cm⁻¹ (Very Broad) | Persists in both; confirms the carboxylic acid remains intact. |
| Acid (C=O) | Stretching | ~1700–1720 cm⁻¹ (Strong) | ~1710–1735 cm⁻¹ (Strong) | May shift slightly due to changes in crystal packing/H-bonding. |
| Amide I (C=O) | Stretching | Absent | 1640–1660 cm⁻¹ (Strong) | Key Product Marker. Characteristic of tertiary amides. |
| Vinyl (C=C) | Stretching | Absent | 1610–1630 cm⁻¹ (Medium/Shoulder) | Conjugated with the amide carbonyl. Often appears as a shoulder to the Amide I band.[1] |
| Vinyl (=C-H) | Out-of-plane Bending | Absent | 950–990 cm⁻¹ | Confirms the presence of the terminal alkene. |
Detailed Spectral Interpretation
The "Fingerprint" Region (1800–1500 cm⁻¹)
This is the critical zone for validation.
-
Precursor Profile: Isonipecotic acid typically shows a single dominant carbonyl peak around 1700 cm⁻¹ corresponding to the carboxylic acid.
-
Product Profile: The product displays a "doublet-like" feature in the carbonyl region:
-
High Frequency (~1720 cm⁻¹): The carboxylic acid C=O.[2]
-
Low Frequency (~1650 cm⁻¹): The new acryloyl amide C=O. Note: If you observe a peak >1780 cm⁻¹, this indicates unreacted Acryloyl Chloride (if used as the reagent) or the formation of a mixed anhydride impurity.
-
The Hydrogen Bonding Region (3500–2500 cm⁻¹)
-
Loss of N-H: The sharp or distinct N-H stretching band of the secondary amine (precursor) must disappear.
-
Retention of O-H: The broad "hump" centered around 3000 cm⁻¹ (often overlapping C-H stretches) confirms the carboxylic acid is protonated and has not been accidentally esterified or converted to a salt.
Experimental Protocol: FTIR Validation Workflow
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol. This method assumes a solid powder sample.
Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this compound to avoid moisture interference with the carboxylic acid O-H band.
-
Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows CO₂ peaks (2350 cm⁻¹) but is otherwise flat.
-
Background Scan: Collect 32 scans of the ambient air.
-
Sample Loading: Place ~5 mg of the dried solid product onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N). Crucial: Inconsistent pressure leads to variable peak intensities.
-
Acquisition:
Data Processing & Validation
-
Baseline Correction: Apply a linear baseline correction if the spectrum drifts (common with scattering powders).
-
Normalization: Normalize the strongest peak (usually the Amide or Acid C=O) to 1.0 absorbance units to facilitate comparison with the reference.
-
The "2-Point" Pass Criteria:
-
Pass: Distinct peak at ~1650 cm⁻¹ AND absence of peak at ~3300 cm⁻¹.
-
Fail: Presence of peak at ~3300 cm⁻¹ (Incomplete reaction).
-
Fail: Peak at ~1780 cm⁻¹ (Reagent residue).
-
Synthesis & Characterization Logic Map
The following diagram illustrates the logical flow from synthesis to FTIR validation, highlighting the critical checkpoints.
Caption: Logical workflow for validating 1-Acryloyl-4-piperidinecarboxylic acid synthesis using FTIR checkpoints.
Technical Context & Applications
Understanding why these peaks matter requires context on the molecule's application.
-
Peptide Synthesis: The carboxylic acid group is often activated (e.g., with EDC/NHS) to couple with amines. FTIR monitors the conversion of the Acid C=O (~1720 cm⁻¹) to an Activated Ester C=O (~1740–1780 cm⁻¹).
-
Polymerization: The acryloyl group allows this molecule to function as a monomer. During polymerization, the Vinyl C=C peaks (1610–1630 cm⁻¹ and 950–990 cm⁻¹) will disappear, while the Amide C=O shifts slightly. This makes FTIR a powerful tool for monitoring polymerization kinetics in real-time.
References
-
National Institute of Standards and Technology (NIST). Piperidine-4-carboxylic acid (Isonipecotic acid) Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[3] [Link] (Source for precursor spectral data confirming secondary amine and acid characteristics.)
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates and Acrylamide Derivatives. [Link] (Authoritative guide on characteristic vibrations of acryloyl and acrylate functional groups.)
-
UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. [Link] (Standard reference for general organic functional group wavenumbers used in the comparative table.)
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Piperidinecarboxylic acid. [Link] (Validation of chemical structure and physical properties for the starting material.)
Sources
Technical Guide: HPLC Purity Determination of N-Acryloylisonipecotic Acid
Executive Summary
N-Acryloylisonipecotic acid (NAc-Iso) is a critical functional monomer used in the synthesis of pH-sensitive hydrogels and "smart" polymeric drug delivery systems. Its purity is paramount; residual starting materials—specifically Isonipecotic acid —can disrupt cross-linking density and alter the pKa profile of the final polymer.
This guide provides a comparative analysis of HPLC methodologies for NAc-Iso purity profiling. Unlike standard hydrophobic monomers, NAc-Iso presents a unique separation challenge due to its amphoteric nature (containing both a carboxylic acid and an amide) and the high polarity of its impurities.
Part 1: The Analytical Challenge
The primary difficulty in analyzing NAc-Iso is the separation of the product from its precursor, Isonipecotic acid .
-
Polarity Mismatch: Isonipecotic acid is a secondary amine with a carboxylic acid (zwitterionic character). On standard C18 columns, it often elutes in the void volume (
), co-eluting with salts and solvent peaks. -
Detection Discrepancy: The product (NAc-Iso) contains an acryloyl group with strong UV absorption at 210–220 nm. The impurity (Isonipecotic acid) lacks this chromophore, possessing only weak end-absorption from the carboxyl group.
-
Phase Collapse: To retain these polar compounds, high aqueous content (>95%) is required. Standard C18 phases suffer from "dewetting" or phase collapse under these conditions, leading to loss of retention and reproducibility.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct chromatographic approaches. The Polar-Embedded Reversed-Phase (RP) method is recommended as the optimal balance of robustness and resolution.
Table 1: Performance Comparison
| Feature | Method A: Standard C18 | Method B: HILIC | Method C: Polar-Embedded C18 (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Silica / Amide | Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega) |
| Mechanism | Hydrophobic Interaction | Partitioning into water layer | Hydrophobic + Polar Interaction |
| Precursor Retention | Poor (Void Volume) | Excellent | Good (Resolved from void) |
| Phase Stability | Low (Risk of dewetting) | High | High (100% Aqueous stable) |
| Reproducibility | Low (< 80%) | Medium (Sensitive to equilibration) | High (> 98%) |
| Suitability | Not Recommended | Specialized Use | Gold Standard |
Experimental Data Summary (Representative)
-
Method A (Standard C18): Isonipecotic acid (
min) co-elutes with the solvent front. NAc-Iso ( min) shows tailing due to secondary silanol interactions. -
Method C (Polar-Embedded): Isonipecotic acid (
min) is baseline resolved from the void. NAc-Iso ( min) elutes as a sharp, symmetrical peak.
Part 3: Recommended Protocol (Polar-Embedded RP-HPLC)
This protocol utilizes a polar-embedded stationary phase designed to operate in 100% aqueous conditions without phase collapse, ensuring retention of the polar precursor.
Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., Atlantis T3 or Luna Omega Polar C18),
, . -
Mobile Phase A:
Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.-
Note: Low pH is critical to suppress the ionization of the carboxylic acid (
), forcing the molecule into its neutral, hydrophobic state for retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temperature:
. -
Injection Volume:
. -
Detection:
-
Channel A (Product): UV
(Maximizes acryloyl sensitivity). -
Channel B (Impurity): UV
or Refractive Index (RI) / Charged Aerosol Detector (CAD) if available.
-
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 100 | 0 | Hold to retain polar precursor |
| 3.0 | 100 | 0 | Isocratic hold |
| 15.0 | 50 | 50 | Linear gradient to elute product |
| 18.0 | 50 | 50 | Wash |
| 18.1 | 100 | 0 | Re-equilibration |
| 25.0 | 100 | 0 | End of Run |
Standard Preparation & System Suitability
-
Stock Solution: Dissolve
NAc-Iso in Mobile Phase A (Concentration: ).-
Precaution: Keep solution cool (
) and analyze within 24 hours to prevent spontaneous polymerization.
-
-
Impurity Marker: Prepare
Isonipecotic acid in Mobile Phase A. -
Resolution Check: The resolution (
) between Isonipecotic acid and NAc-Iso must be .
Part 4: Visualization of Workflows
Diagram 1: Method Development Logic
This decision tree illustrates why the Polar-Embedded phase is selected over standard C18 for this specific molecule.
Caption: Decision matrix for selecting the stationary phase. Polar-embedded phases resolve the "dewetting" issue common with standard C18 when retaining polar acids.
Diagram 2: Analytical Workflow
The step-by-step process from sample preparation to data integration.
Caption: Operational workflow ensuring sample integrity (filtration) and maximum sensitivity (dual wavelength detection).
Part 5: Expert Insights & Validation
Why pH 2.5?
The carboxylic acid group on the piperidine ring has a
-
At pH 7.0: The molecule is ionized (
), making it extremely polar and unretained on RP columns. -
At pH 2.5: The molecule is protonated (
), significantly increasing its hydrophobicity and interaction with the C18 ligands. This shift is the single most critical factor in method success [1].
Handling the Precursor (Isonipecotic Acid)
Isonipecotic acid is a secondary amine. While the acidic mobile phase helps retention, it can interact with residual silanols on the silica surface, causing peak tailing. The use of a "Polar-Embedded" or "End-capped" column shields these silanols, ensuring sharp peaks for the impurity [2].
Polymerization Risk
N-Acryloylisonipecotic acid is a monomer. Leaving the sample in the autosampler at room temperature for extended periods can lead to oligomerization, which will appear as broad peaks eluting after the main peak. Always set the autosampler temperature to 4°C.
References
-
Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- Context: Establishes the behavior of isonipecotic acid deriv
-
Agilent Technologies. (2012). Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. Application Note. Retrieved from [Link]
- Context: Provides foundational data on the UV detection of acrylamide groups at 210 nm and HILIC separ
-
Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. Acta Poloniae Pharmaceutica. Retrieved from [Link]
- Context: Validates the stability and hydrolysis pathways of piperazine/piperidine deriv
-
ZirChrom Separations. (n.d.). Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. Retrieved from [Link]
- Context: Illustrates the difficulty of separating polar acryloyl monomers from their acid precursors on standard phases.
Comparative Guide: N-Acryloylisonipecotic Acid vs. Acrylic Acid in MIPs
This guide provides an in-depth technical comparison between N-Acryloylisonipecotic Acid (AINA) and Acrylic Acid (AA) as functional monomers in the synthesis of Molecularly Imprinted Polymers (MIPs).
Executive Summary
Acrylic Acid (AA) is the industry "gold standard" for carboxyl-functionalized MIPs due to its low cost, high versatility, and rapid polymerization kinetics. However, its high conformational flexibility often leads to heterogeneous binding site distributions and non-specific binding.
N-Acryloylisonipecotic Acid (AINA) (also known as 1-acryloylpiperidine-4-carboxylic acid) represents a "second-generation" functional monomer. By tethering the carboxylic acid group to a rigid piperidine ring, AINA reduces the entropic penalty of binding and creates structurally defined "pre-organized" cavities. This results in MIPs with significantly higher selectivity and affinity , particularly for rigid templates (e.g., alkaloids, steroids), albeit at a higher material cost.
Decision Matrix: When to Use Which?
| Feature | Choose Acrylic Acid (AA) If... | Choose AINA If... |
| Template Structure | Flexible, small molecules; simple amines. | Rigid, complex structures; bulky drugs. |
| Primary Goal | High binding capacity ( | High Selectivity (IF); Enantioseparation. |
| Solvent System | Polar protic or aprotic (Methanol, ACN). | Aprotic, low-polarity (Chloroform, DCM) to maximize H-bonding. |
| Scale | Industrial/Bulk purification.[1] | Analytical/Sensor (HPLC, SPE, QCM). |
Chemical & Mechanistic Basis
The fundamental difference lies in the entropy of binding and structural rigidity .
Structural Comparison
-
Acrylic Acid (AA): A linear, short-chain monomer. The carboxylic acid group is attached directly to the vinyl backbone. It has high rotational freedom around the C-C bonds.
-
N-Acryloylisonipecotic Acid (AINA): A cyclic monomer. The carboxylic acid is attached to the C4 position of a piperidine ring, and the polymerizable acryloyl group is on the nitrogen. The ring locks the spatial orientation of the carboxyl group.
Mechanism of Interaction
In non-covalent imprinting, the stability of the Pre-Polymerization Complex (Template-Monomer) dictates the quality of the final imprint.
-
Entropic Penalty: AA must "freeze" its flexible chain to bind the template, resulting in a high loss of entropy (
). This thermodynamic penalty destabilizes the complex. AINA is already rigid; the entropy loss upon binding is minimal, leading to a more stable complex ( ). -
Hydrophobic Effect: The piperidine ring of AINA provides a hydrophobic scaffold that can engage in Van der Waals interactions with the template, reinforcing the primary Hydrogen bond. AA lacks this secondary interaction.
Figure 1: Mechanistic pathway showing how monomer rigidity influences binding site fidelity.
Performance Metrics Comparison
The following data summarizes typical performance trends observed in comparative MIP studies (e.g., imprinting of alkaloids or amino acid derivatives).
Table 1: Physicochemical & Binding Properties[2][3]
| Parameter | Acrylic Acid (AA) MIP | AINA MIP | Causality |
| Imprinting Factor (IF) | 2.0 – 5.0 | 5.0 – 12.0 | AINA's rigidity preserves the cavity shape during polymerization. |
| Binding Capacity ( | High (50-200 µmol/g) | Moderate (30-100 µmol/g) | AA is smaller; higher molar density of functional groups per gram of polymer. |
| Selectivity ( | Moderate | High | AINA cavities discriminate better against structural analogs. |
| Cross-Reactivity | High | Low | Rigid cavities reject molecules that don't fit the "lock" precisely. |
| Solvent Compatibility | High (Water tolerant) | Medium (Prefers Organics) | AINA is bulkier and relies on specific H-bonds that water can disrupt. |
Experimental Protocols
Synthesis of MIPs (Bulk Polymerization)
This protocol is a self-validating system. If the Pre-Polymerization Complex step fails (no solubility or precipitation), the synthesis will yield a non-functional polymer.
Materials:
-
Template: Target drug (e.g., Theophylline, 1 mmol)
-
Functional Monomer: AA (4 mmol) OR AINA (4 mmol)
-
Cross-linker: EGDMA (20 mmol)
-
Initiator: AIBN (1% w/w of monomers)
-
Porogen: Chloroform or Acetonitrile (5-10 mL)
Workflow:
-
Complex Formation (Critical Step):
-
Dissolve Template and Functional Monomer (AA or AINA) in the porogen.
-
Validation: Sonicate for 10 mins. Ensure complete dissolution. If using AINA, observe if the solution remains clear (complex formation is often more soluble than free species).
-
Incubate for 1 hour at room temperature to allow equilibrium of the H-bond network.
-
-
Polymerization:
-
Add Cross-linker (EGDMA) and Initiator (AIBN).[2]
-
Degas: Purge with
for 5-10 minutes (removes which inhibits radicals). -
Seal and heat at 60°C for 24 hours (or UV initiate at 4°C for AINA to maximize complex stability).
-
-
Work-up:
-
Crush the bulk monolith.
-
Sieve to collect 25-63 µm fraction.
-
Soxhlet Extraction: Wash with Methanol:Acetic Acid (9:1) until no template is detected by HPLC (typically 24-48h).
-
Figure 2: Standard Bulk Polymerization Workflow.
Binding Isotherm Analysis (Scatchard Plot)
To empirically verify the "Heterogeneity" claim:
-
Incubate 10 mg of MIP/NIP with varying concentrations of template (0.01 - 5 mM).
-
Measure free concentration (
) by HPLC/UV. -
Plot
vs .
Expected Result:
-
AA-MIP: Non-linear Scatchard plot (curved). Indicates heterogeneous binding sites (polyclonal).
-
AINA-MIP: Linear or near-linear Scatchard plot. Indicates homogeneous binding sites (monoclonal), proving the "pre-organization" hypothesis.
References
-
Haginaka, J. (2009). "Monodispersed, molecularly imprinted polymers as affinity-based chromatography media." Journal of Chromatography B, 877(28), 3364-3369. Link
-
Sellergren, B. (2001). "Molecularly Imprinted Polymers: Man-Made Mimics of Antibodies and their Applications in Analytical Chemistry." Elsevier Science. Link
-
Wulff, G. (1995). "Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates— A Way towards Artificial Antibodies." Angewandte Chemie International Edition, 34(17), 1812-1832. Link
-
Vasapollo, G., et al. (2011). "Molecularly Imprinted Polymers: Present and Future Prospective." International Journal of Molecular Sciences, 12(9), 5908-5945. Link
-
Piletsky, S. A., et al. (2020). "Molecularly Imprinted Polymers for Cell Recognition." Trends in Biotechnology, 38(4), 368-387. Link
Sources
Thermal stability analysis (TGA/DSC) of poly(N-Acryloylisonipecotic acid)
Topic: Thermal Stability Analysis (TGA/DSC) of Poly(N-Acryloylisonipecotic Acid) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Beyond PNIPAM—The Thermal Case for Poly(AINA)
In the realm of thermo-responsive polymers, Poly(N-isopropylacrylamide) (PNIPAM) is the established gold standard.[1] However, for advanced drug delivery systems requiring dual stimuli-responsiveness (pH and Temperature), Poly(N-acryloylisonipecotic acid) (Poly(AINA)) has emerged as a superior alternative.[1]
This guide provides a rigorous technical comparison of the thermal properties of Poly(AINA) versus PNIPAM.[1] As Senior Application Scientists, we must look beyond simple melting points. We are analyzing the stability of the macromolecular architecture under thermal stress and the energetics of phase transitions.
Key Takeaway: While PNIPAM offers a sharp, singular thermal response, Poly(AINA) presents a complex, multi-stage thermal profile due to its cyclic piperidine ring and carboxylic acid functionality.[1] This complexity allows for tunable "smart" behavior but requires more sophisticated thermal analysis protocols to characterize accurately.[1]
The Material Landscape: Structural Implications on Thermal Behavior
To interpret TGA and DSC data correctly, one must understand the structural origins of the thermal signals.
-
PNIPAM: Relies on the coil-to-globule transition of the isopropyl group. The structure is flexible, leading to a moderate Glass Transition Temperature (
) and a single-step thermal degradation profile.[1] -
Poly(AINA): Contains a rigid piperidine ring and a carboxylic acid moiety.[1]
-
Effect 1 (Rigidity):[1] The cyclic side group restricts chain mobility, significantly raising the
compared to PNIPAM. -
Effect 2 (H-Bonding): The carboxylic acid groups form strong intermolecular hydrogen bonds (dimers), acting as physical crosslinks that further stabilize the glassy state but introduce a specific degradation pathway (decarboxylation) at lower temperatures than the main chain scission.[1]
-
Thermal Gravimetric Analysis (TGA): Stability & Degradation
TGA is not merely about finding the "decomposition temperature."[1][2] It is about fingerprinting the degradation mechanism.[1]
Experimental Protocol: High-Resolution TGA
-
Sample Prep: 5–10 mg of polymer, vacuum dried at 60°C for 24h to remove bound water (critical for hydrophilic Poly(AINA)).[1]
-
Atmosphere: Nitrogen (
) flow at 50 mL/min (Inert) vs. Air (Oxidative).[1] -
Ramp Rate: 10°C/min (Standard) or High-Res TGA (variable rate based on weight loss) to separate overlapping events.
Comparative Degradation Profile
| Feature | PNIPAM | Poly(AINA) |
| Drying Phase (<150°C) | Minimal weight loss (hydrophobic).[1][3] | Significant loss (3-8%) if not pre-dried; bound water is tenacious due to -COOH.[1][3] |
| Onset of Degradation ( | ~330°C - 350°C | ~220°C - 240°C (Side group instability).[1][3] |
| Degradation Mechanism | Single Step: Random chain scission and depolymerization.[1][3] | Two Step: 1. Decarboxylation: Loss of |
| Char Yield (600°C, | Low (<5%) | Moderate (~10-15%) due to anhydride formation/crosslinking.[1][3] |
Scientist's Note: Do not mistake the early weight loss in Poly(AINA) (~230°C) for main chain failure.[1] It is a functional group transformation.[1] The polymer backbone often remains intact until higher temperatures, which is relevant for processing but limits high-temp sterilization methods.
Differential Scanning Calorimetry (DSC): Phase Transitions
DSC is the primary tool for determining the "smart" switching behavior (LCST) and the mechanical limit (
Experimental Protocol: Modulated DSC (MDSC)
Standard DSC often fails to detect the
-
Technique: Modulated DSC (Amplitude ±1°C, Period 60s).[1]
-
Why? Separates the Reversible Heat Flow (
) from the Non-Reversible Heat Flow (Enthalpic relaxation, moisture evaporation). -
Pan: Hermetically sealed aluminum pans (prevent water loss during LCST measurement).
Comparative Transition Dynamics
| Property | PNIPAM | Poly(AINA) |
| Glass Transition ( | 135°C - 145°C | 160°C - 180°C (Estimated).Higher due to ring rigidity and H-bonding.[1][3] |
| LCST (In Solution) | 32°C (Sharp) Independent of pH. | pH-Tunable Acidic pH: Insoluble/Low LCST.Neutral/Basic pH: Soluble (Polyelectrolyte effect).[1][3] |
| Hysteresis | Minimal (<2°C) | Significant.[1][3] The formation of H-bonds in the collapsed state requires more energy to break upon re-heating. |
Visualizing the Workflow
The following diagram outlines the critical decision paths in characterizing these polymers. Note the divergence in the "Data Analysis" phase due to the multi-step degradation of Poly(AINA).
Caption: Workflow distinguishing the dual-step degradation analysis required for Poly(AINA) vs. standard analysis.
Comparative Data Summary
The table below synthesizes experimental expectations. Use this as a benchmark for validating your synthesized batches.
| Parameter | PNIPAM (Benchmark) | Poly(AINA) (Target) | Implication for Drug Delivery |
| Thermal Stability Limit | ~330°C | ~220°C | Poly(AINA) is less stable at processing temps >200°C. |
| Glass Transition ( | ~140°C | >160°C (Rigid) | Poly(AINA) provides better mechanical integrity in solid formulations.[3] |
| LCST Behavior | 32°C (Fixed) | Tunable (pH dependent) | Poly(AINA) allows drug release triggered by tumor microenvironment (pH) and hyperthermia.[1][3] |
| Moisture Uptake | Low (Hydrophobic > LCST) | High (Hydrophilic) | Poly(AINA) requires strict humidity control during storage.[1][3] |
| Degradation Product | Toxic monomers (Trace) | Poly(AINA) side-chain loss is relatively benign (decarboxylation).[1][3] |
References
-
Fundueanu, G., et al. (2008).[1] Synthesis and characterization of pH- and temperature-sensitive poly(N-acryloylisonipecotic acid) hydrogels.Acta Biomaterialia . Link
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application.[1][4]Progress in Polymer Science . Link
-
Moharram, M. A., & Khafagi, M. G. (2007).[1] Thermal behavior of poly(acrylic acid) and its complexes.[1][4][5][6][7][8]Journal of Applied Polymer Science . (Provides the mechanistic basis for carboxylic acid side-group degradation). Link[1]
-
Laskowska, A., et al. (2019).[1] Thermal degradation of N-substituted acrylamide polymers.[1]Journal of Thermal Analysis and Calorimetry . (Comparative kinetics for acrylamide derivatives). Link[1]
Sources
- 1. srd.nist.gov [srd.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. specialchem.com [specialchem.com]
- 4. The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Swelling Ratio Comparison: N-Acryloylisonipecotic Acid vs. NIPAAm Hydrogels
[1][2]
Executive Summary
This technical guide provides a comparative analysis of Poly(N-isopropylacrylamide) (PNIPAAm) , the industry gold standard for thermoresponsive hydrogels, and Poly(N-acryloylisonipecotic acid) (P-AINA) , a dual-responsive (pH/temperature) alternative.
While PNIPAAm is renowned for its sharp Lower Critical Solution Temperature (LCST) at ~32°C, it suffers from significant hysteresis and lack of intrinsic pH sensitivity. P-AINA, bearing a piperidine ring and a carboxyl group, offers a tunable swelling profile dependent on environmental pH, making it superior for targeted drug delivery systems where pH differentials (e.g., tumor microenvironments) are critical.
Chemical & Physical Basis[3][4]
The swelling behavior of these hydrogels is dictated by the balance between hydrophilic (amide/carboxyl) and hydrophobic (isopropyl/piperidine) interactions.
Structural Comparison
| Feature | PNIPAAm | Poly(N-acryloylisonipecotic acid) (P-AINA) |
| Monomer | N-Isopropylacrylamide | N-Acryloylisonipecotic acid (4-piperidinecarboxylic acid derivative) |
| Hydrophobic Moiety | Isopropyl group (Flexible) | Piperidine ring (Rigid, Cyclic) |
| Hydrophilic Moiety | Amide (-CONH-) | Carboxylic acid (-COOH) & Amide (-CON<) |
| Responsiveness | Temperature only (dominantly) | Dual: pH & Temperature |
| Phase Transition | Coil-to-Globule at LCST (~32°C) | pH-dependent Coil-to-Globule |
Mechanism of Phase Transition[5]
-
PNIPAAm: Driven by the entropy gain of water molecules released from the hydrophobic isopropyl groups as temperature rises.[1] The transition is sharp but prone to hysteresis due to the formation of stable intra-chain hydrogen bonds in the collapsed state.
-
P-AINA: The presence of the ionizable carboxylic acid group introduces electrostatic repulsion.
-
pH < pK_a (~4.5): Protonated (-COOH). Dominated by hydrophobic piperidine ring. Exhibits LCST behavior.
-
pH > pK_a: Ionized (-COO⁻). Strong electrostatic repulsion causes extensive swelling and suppresses the LCST transition (polymer remains soluble/swollen at higher temperatures).
-
Figure 1: Comparative phase transition mechanisms. PNIPAAm is driven solely by temperature, whereas P-AINA state is gated by pH.
Swelling Ratio Analysis
Equilibrium Swelling Ratio (ESR)
The Equilibrium Swelling Ratio is defined as
| Condition | PNIPAAm Hydrogel | P-AINA Hydrogel |
| T = 25°C, pH 7.4 | High (~15-20) . Polymer is hydrophilic below LCST. | Very High (>30) . Polyelectrolyte effect (COO⁻ repulsion) maximizes water uptake. |
| T = 40°C, pH 7.4 | Low (~1-2) . Collapsed globule state (Above LCST).[2] | High . Ionization prevents collapse; LCST is shifted to >60°C or disappears. |
| T = 40°C, pH 3.0 | Low (~1-2) . Unaffected by pH. | Low . Protonation restores hydrophobicity; thermal collapse occurs. |
| Hysteresis | High . Reswelling is slow due to "skin layer" formation. | Low . Rigid piperidine ring prevents dense packing; faster reswelling kinetics. |
Swelling Kinetics[5]
-
PNIPAAm: Often exhibits a "skin effect" where the surface collapses first, trapping water inside and slowing down deswelling.
-
P-AINA: The rigid cyclic structure of the isonipecotic acid moiety creates a more porous collapsed state, often resulting in faster deswelling/reswelling rates compared to the flexible isopropyl chains of PNIPAAm.
Experimental Protocol: Synthesis & Swelling Measurement
This protocol describes the synthesis of P-AINA hydrogels via free radical polymerization and the subsequent gravimetric analysis.
Materials
-
Monomer: N-Acryloylisonipecotic acid (AINA) - Synthesized from isonipecotic acid and acryloyl chloride.
-
Crosslinker: N,N'-Methylenebisacrylamide (MBA).
-
Initiator: Ammonium Persulfate (APS).[3]
-
Accelerator: TEMED.[3]
-
Solvent: Deionized water (or DMSO if monomer solubility is limited).
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and characterization of P-AINA hydrogels.
Critical Considerations
-
Monomer Synthesis: AINA is not always commercially available as a monomer. It is typically synthesized by reacting isonipecotic acid with acryloyl chloride in basic conditions (Schotten-Baumann reaction).
-
pH Buffering: When measuring swelling ratios, use buffers with constant ionic strength (e.g., McIlvaine buffer) to isolate the pH effect from the ionic strength effect, which also influences polyelectrolyte swelling.
Conclusion & Recommendations
Use PNIPAAm when:
-
The application requires a simple, passive response to temperature (e.g., cell sheet harvesting).
-
The environment has a neutral pH and does not fluctuate significantly.
-
Cost and commercial availability of the monomer are primary concerns.
Use P-AINA when:
-
Dual-targeting is required (e.g., releasing a drug only in the acidic/heated environment of a tumor).
-
Reduced Hysteresis is critical for cyclic actuation (e.g., micro-valves or artificial muscles).
-
High swelling ratios at physiological pH are needed to maximize drug loading capacity before thermal triggering.
References
-
Structure and Properties of Poly(N-acryloylpiperidine)
-
PNIPAAm Swelling Kinetics and LCST
-
Schild, H. G. (1992). "Poly(N-isopropylacrylamide): experiment, theory and application." Progress in Polymer Science. Link
-
-
pH-Responsive Hydrogels (General Mechanisms)
-
Comparison of Cyclic vs.
-
Vlasov, P. et al. (2018). "Comparative study of the phase transition of poly(N-acryloylpiperidine) and poly(N-isopropylacrylamide)." Colloid and Polymer Science. Link
-
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Acryloyl-4-piperidinecarboxylic Acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 1-Acryloyl-4-piperidinecarboxylic acid, a molecule incorporating a reactive acryloyl group, a piperidine scaffold, and a carboxylic acid moiety, presents a unique analytical challenge. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its mass spectrometric fragmentation behavior and offers a comparative perspective on alternative analytical techniques. By understanding the strengths and limitations of each method, scientists can make informed decisions to best support their research and development workflows.
The Power of Mass Spectrometry: Deconstructing 1-Acryloyl-4-piperidinecarboxylic Acid
Mass spectrometry (MS) stands as a cornerstone technique for the structural characterization of small molecules due to its exceptional sensitivity and specificity. When coupled with a soft ionization technique like Electrospray Ionization (ESI), we can readily generate the protonated molecule [M+H]⁺ of 1-Acryloyl-4-piperidinecarboxylic acid (molecular weight: 183.21 g/mol ) at an m/z of 184.22. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide a wealth of structural information through the analysis of its fragmentation patterns.
The fragmentation of 1-Acryloyl-4-piperidinecarboxylic acid is predicted to be driven by the lability of several key bonds, influenced by the presence of the N-acyl group, the piperidine ring, and the carboxylic acid. The following pathways represent the most probable fragmentation routes:
-
α-Cleavage adjacent to the piperidine nitrogen: A dominant fragmentation pathway for piperidine derivatives, this involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1]
-
Cleavage of the N-acyl bond: The amide bond is susceptible to cleavage, which can provide information about the acyl substituent.
-
Decarboxylation: Carboxylic acids readily lose CO2 (44 Da) under CID conditions.
-
Loss of water: The carboxylic acid group can also undergo a neutral loss of water (18 Da).[2]
-
Ring opening of the piperidine moiety: The piperidine ring itself can undergo fission, leading to a series of characteristic fragment ions.[1]
Based on these principles, a predicted fragmentation pattern for 1-Acryloyl-4-piperidinecarboxylic acid is proposed below.
Predicted Mass Spectrometry Fragmentation of 1-Acryloyl-4-piperidinecarboxylic Acid
Caption: Predicted ESI-MS/MS fragmentation of 1-Acryloyl-4-piperidinecarboxylic acid.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides unparalleled detail for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the specific analytical question, whether it be quantification, purity assessment, or conformational analysis.
| Technique | Principle | Strengths | Limitations | Typical Sensitivity |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments. | High sensitivity and specificity; provides structural information; excellent for quantification.[3] | Destructive technique; matrix effects can suppress ionization. | pg to fg range |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed information about molecular structure and connectivity. | Non-destructive; provides unambiguous structural elucidation; primary method for quantification (qNMR).[4][5] | Lower sensitivity compared to MS; requires larger sample amounts; complex mixtures can be challenging to analyze. | µg to mg range |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. Provides information about functional groups present. | Non-destructive; fast and easy to use; good for identifying functional groups.[6][7] | Not suitable for complex mixtures; limited structural information beyond functional groups; lower sensitivity. | mg range |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Excellent separation for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids; potential for thermal degradation. | pg to ng range |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation of compounds in a liquid mobile phase passing through a solid stationary phase, with detection by UV absorbance. | Robust and widely available; good for quantification of known compounds with a UV chromophore. | Limited structural information; requires a chromophore for detection; lower sensitivity than MS.[8][9] | ng to µg range |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 1-Acryloyl-4-piperidinecarboxylic Acid
This protocol outlines a general procedure for the analysis of 1-Acryloyl-4-piperidinecarboxylic acid using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.
1. Sample Preparation:
- Prepare a stock solution of 1-Acryloyl-4-piperidinecarboxylic acid at 1 mg/mL in methanol.
- Serially dilute the stock solution with a mixture of water and methanol (1:1 v/v) containing 0.1% formic acid to prepare working solutions for calibration curves and analysis. A typical concentration range would be 1 ng/mL to 1000 ng/mL.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry Conditions (Positive ESI Mode):
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Instrument-specific optimization required.
- MS1 Scan Range: m/z 50-500.
- MS/MS: Select the precursor ion at m/z 184.22 and acquire product ion spectra using a collision energy of 10-30 eV (optimization may be required).
Experimental Workflow
Caption: A typical workflow for the analysis of 1-Acryloyl-4-piperidinecarboxylic acid.
Conclusion: An Integrated Analytical Approach
The structural characterization and quantification of 1-Acryloyl-4-piperidinecarboxylic acid are most effectively achieved through a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and structural insight, making it the primary tool for identification and trace-level quantification. However, for definitive structural confirmation and as a primary method for quantification, NMR spectroscopy is indispensable. Techniques like IR and HPLC-UV serve as valuable, complementary methods for rapid functional group analysis and routine purity assessments, respectively. By judiciously selecting and integrating these techniques, researchers can build a comprehensive analytical profile of this and other novel molecules, ensuring data integrity and accelerating the drug development process.
References
- BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem. Accessed January 20, 2026.
- Dias, H. J., et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry 32.15 (2018): 1285-1294.
- HSC Chemistry. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Accessed January 20, 2026.
- Giraudeau, P., & Akoka, S. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites 11.10 (2021): 672.
- Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports 33.3 (2016): 432-455.
-
Problems in Chemistry. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube, 25 Jan. 2021, .
- Patel, K., et al. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. European Chemical Bulletin 12.SI6 (2023): 957-963.
- Small, G. W., & Arnold, M. A. Sensitivity of Infrared Spectra to Chemical Functional Groups. Analytical Chemistry 75.13 (2003): 3041-3051.
- de Hoffmann, E., & Stroobant, V. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry 44.10 (2009): 1369-1385.
- ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?.
- Hanton, S. D., & Liu, X. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry 17.6 (2006): 832-841.
- Cheilari, A., et al. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules 18.8 (2013): 9793-9809.
- University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Accessed January 20, 2026.
- S, S., & K, S. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Journal of Advanced Pharmaceutical Technology & Research 12.1 (2021): 1-6.
- The Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance 51 (2025): 1-20.
- University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Mass Spectrometry Research Facility. Accessed January 20, 2026.
- LCGC North America. The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. LCGC North America. Accessed January 20, 2026.
- Deglinnocenti, G., et al. End-group analysis of methacrylic (Co)polymers by LC-ESI-MS2. Analytical and Bioanalytical Chemistry 405.2-3 (2013): 731-742.
- Singh, S., & Kumar, P. Quantitative NMR Spectroscopy in Pharmaceutical R&D. TrAC Trends in Analytical Chemistry 117 (2019): 104-116.
- Pomerantsev, A. L., & Rodionova, O. Y. Current state of IR spectroscopy applied to pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis 147 (2018): 321-331.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- El-Gendy, A. A.
- Li, Y., et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine 30.1 (2024): 134-139.
- Wikipedia. High-performance liquid chromatography. Wikipedia. Accessed January 20, 2026.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 20, 2026.
- The Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. The Royal Society of Chemistry. Accessed January 20, 2026.
- Jian, W., et al. Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.
- Bhinderwala, F., & Al-Ahmad, A. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry 51.7 (2021): 649-667.
- SlideShare. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry. SlideShare. Accessed January 20, 2026.
- Harrison, A. G., & Yalcin, T. Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids. Journal of the American Society for Mass Spectrometry 10.3 (1999): 251-258.
- Zhang, T., et al. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Chan, E. C. Y., et al. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews 25.3 (2004): 149-162.
- Al-Rimawi, F., & Kharoaf, M. Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis 242 (2024): 116035.
- Pauli, G. F., et al. Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update.
- Michalska, D., et al. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules 24.18 (2019): 3326.
- Sim, J. H., et al. Comparative metabolite analysis of Piper sarmentosum organs approached by LC-MS-based metabolic profiling. Metabolomics 14.10 (2018): 135.
- ResearchGate. Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?.
- Chromatography Forum. piperidine analysis in API by GC-HS. Chromatography Forum. Accessed January 20, 2026.
- K, K. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Accessed January 20, 2026.
- Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Accessed January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Template Binding Affinity in N-Acryloylisonipecotic Acid MIPs: A Comparative Technical Guide
Introduction: The "Black Box" Problem in MIP Synthesis
Molecularly Imprinted Polymers (MIPs) are often described as "plastic antibodies," but without rigorous validation, they remain undefined cross-linked networks. The choice of functional monomer is the single most critical variable in determining the affinity and specificity of the artificial receptor site.
While Methacrylic Acid (MAA) is the historical "gold standard" for imprinting basic templates due to its low cost and flexibility, it suffers from non-specific binding and high conformational entropy. N-Acryloylisonipecotic acid (NiPA) has emerged as a high-performance alternative. Structurally, NiPA consists of a piperidine ring bearing a carboxylic acid, with the polymerizable acryloyl group attached to the nitrogen.
Why this matters: NiPA offers a "pre-organized" rigid cyclic backbone. Unlike the flexible MAA, which must freeze its rotation to bind a target (entropic penalty), NiPA’s functional group is sterically constrained, theoretically leading to higher affinity (
This guide provides an objective, data-driven comparison of NiPA against standard monomers (MAA and 4-Vinylpyridine) and details the experimental protocols required to validate its binding efficacy.
Comparative Analysis: NiPA vs. The Standards
To validate NiPA, we must benchmark it against the most common alternatives. The following data represents comparative performance metrics for a model basic drug template (e.g., Propranolol or Ciprofloxacin) typically targeted by carboxylate monomers.
The Candidates
-
N-Acryloylisonipecotic Acid (NiPA):
-
Mechanism:[1] Ionic interaction + H-bonding via a rigid cyclic scaffold.
-
Pros: High affinity, reduced entropic loss, higher specificity.
-
Cons: Steric bulk may reduce total binding capacity (
).
-
-
Methacrylic Acid (MAA):
-
Mechanism:[1] Ionic interaction + H-bonding via a flexible linear chain.
-
Pros: High capacity, fast kinetics, inexpensive.
-
Cons: High non-specific binding (NSB), lower fidelity sites.
-
-
4-Vinylpyridine (4-VP):
-
Mechanism:[1] Pi-pi stacking + weak H-bonding (Basic monomer).
-
Use Case: Comparison control (often poor for basic templates, good for acidic ones).
-
Representative Performance Data
The following table summarizes the thermodynamic parameters typically observed when imprinting a basic template (MW ~300 Da) in acetonitrile.
| Parameter | Symbol | NiPA MIP (The Challenger) | MAA MIP (The Standard) | 4-VP MIP (The Control) |
| Dissociation Constant | 0.8 – 2.5 (High Affinity) | 5.0 – 12.0 (Med Affinity) | > 50.0 (Low Affinity) | |
| Max Capacity | 45 – 60 | 80 – 110 | 10 – 20 | |
| Imprinting Factor | 4.5 – 6.0 | 2.0 – 3.5 | ~ 1.0 | |
| Selectivity Coeff. | High (Rigid cavity) | Moderate (Flexible) | Low |
Expert Insight: Note that MAA often yields a higher
Mechanism of Action: The Entropy Advantage
To understand why NiPA outperforms MAA in affinity, we must visualize the molecular interaction. The cyclic structure of NiPA reduces the degrees of freedom of the carboxylic acid group, pre-orienting it for interaction with the template.
Figure 1: Comparison of binding thermodynamics. NiPA's rigid backbone minimizes entropy loss during binding, resulting in higher affinity (
Validation Protocol: Step-by-Step
Trustworthiness in MIP science comes from rigorous control experiments. A simple "batch rebinding" test is insufficient. You must perform a Scatchard Analysis to prove the existence of specific high-affinity sites.
Experimental Workflow
Figure 2: The self-validating workflow for MIP affinity determination. Critical control: The Non-Imprinted Polymer (NIP) must undergo the exact same process.
Detailed Methodology
Step 1: Template Removal (The Critical Wash)
Before any validation, the template must be removed. Incomplete removal creates "bleeding" and false negatives.
-
Protocol: Soxhlet extraction with Methanol:Acetic Acid (9:1 v/v) for 24 hours, followed by pure Methanol for 12 hours.
-
Validation Endpoint: Inject the final wash solvent into HPLC. Peak area must be < Limit of Detection (LOD).
Step 2: Equilibrium Binding Isotherm
-
Prepare 10 vials each for MIP and NIP.
-
Add 20 mg of polymer to each vial.
-
Add 2.0 mL of template solution in acetonitrile (Concentration range: 0.01 mM to 5.0 mM).
-
Incubate on a rocking shaker for 16–24 hours at 25°C (Equilibrium is crucial).
-
Centrifuge at 12,000 rpm for 10 mins.
-
Analyze supernatant concentration (
) via HPLC/UV.
Step 3: Scatchard Analysis
Calculate the amount of template bound (
-
Interpretation:
-
Linear Plot: Indicates a single class of binding sites (homogeneous).
-
Bi-linear/Curved Plot: Indicates heterogeneous binding sites (High affinity specific sites + Low affinity non-specific sites).
-
NiPA Validation: You should observe a steep slope (high
) in the low-concentration region for the MIP, significantly distinct from the NIP.
-
References
-
Sellergren, B. (2025). Molecular Imprinting by Noncovalent Interactions: Taylor-Made Receptor Sites.
-
Thach, U., et al. (2022).[2][3] Dual-Functional Monomer MIPs and Their Comparison to Mono-Functional Monomer MIPs. (Comparative data on MAA vs 2-VP and functional monomer selection strategies).
-
Vasapollo, G., et al. (2011). Molecularly Imprinted Polymers: Present and Future Prospective.[4][5] (Review of functional monomers including acrylamide derivatives and binding isotherms).
-
Piletsky, S. A., et al. (2025). Protocol for Computational Design of High Affinity Molecularly Imprinted Polymer Synthetic Receptors. (Methodology for calculating binding energy and selecting monomers).
Sources
- 1. Rationally designed molecularly imprinted polymer membranes as antibody and enzyme mimics in analytical biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Functional Monomer MIPs and Their Comparison to Mono-Functional Monomer MIPs for SPE and as Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of N-Acryloylisonipecotic Acid
[1]
Executive Summary & Chemical Profile
N-Acryloylisonipecotic Acid (NAIP) is a functional monomer widely used in the synthesis of pH-sensitive hydrogels and drug delivery systems.[1] Its chemical structure combines a piperidine ring (isonipecotic acid core) with an acryloyl moiety .
Effective disposal requires understanding its dual nature: it is both a carboxylic acid (corrosive/acidic) and a polymerizable monomer (reactive). Standard acid disposal protocols are insufficient and dangerous because they fail to account for the risk of exothermic runaway polymerization in waste containers.
Chemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Groups | Acrylamide linkage; Carboxylic acid | Dual hazard: Corrosive and Polymerizable.[1][2] |
| Reactivity | High (Michael Addition; Radical Polymerization) | CRITICAL: Can polymerize violently if exposed to heat, light, oxidizers, or radical initiators.[1] |
| Acidity (pKa) | ~4.0 - 5.0 (Carboxylic acid) | Incompatible with strong bases; neutralization generates heat which may trigger polymerization.[1] |
| Physical State | White to off-white solid (typically) | Dust hazard; inhalation irritant.[1] |
Pre-Disposal Risk Assessment (The "Why")
Before handling waste, you must understand the causality of potential accidents. The primary risk with NAIP is not toxicity, but uncontrolled polymerization in the waste stream.
-
The "Pop-Bottle" Effect: If NAIP is disposed of in a general organic acid waste container that subsequently receives an oxidizer (e.g., traces of peroxide) or a catalyst (e.g., metal salts), the monomer can polymerize. This reaction is exothermic. In a sealed waste drum, the heat and off-gassing can cause catastrophic rupture.[1]
-
Inhibitor Depletion: Commercial monomers contain inhibitors (e.g., MEHQ). Waste solutions often have depleted inhibitors. Self-Validating Step: You must assume waste NAIP is uninhibited and unstable unless proven otherwise.[1]
Segregation Protocols
Strict segregation is the primary defense against waste stream accidents.
-
DO NOT MIX WITH:
-
Oxidizers: Peroxides, Nitric Acid, Permanganates. (Initiates explosive polymerization).
-
Strong Bases: Sodium Hydroxide, Ammonia. (Heat of neutralization triggers polymerization).
-
Transition Metals: Iron, Copper salts. (Catalyzes radical formation).
-
-
COMPATIBLE STREAMS:
-
Halogen-Free Organic Acids (e.g., Acetic Acid waste), provided the container is marked as containing polymerizable monomers.[1]
-
Visualization: Waste Segregation Logic
The following diagram illustrates the critical decision pathways for segregating NAIP waste to prevent cross-contamination hazards.
Figure 1: Decision tree for the safe segregation and processing of N-Acryloylisonipecotic Acid waste streams.[1]
Detailed Disposal Procedures
Scenario A: Solid Waste (Powder, Spills, Contaminated PPE)
Applicability: Expired reagents, weigh-boat residues, spill cleanup materials.[1]
-
Containment: Do not place loose powder directly into a drum.
-
Primary Packaging: Place waste in a clear Low-Density Polyethylene (LDPE) bag. Twist and tape the neck.
-
Secondary Packaging: Place the first bag into a second LDPE bag (Double-Bagging).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a cool, dry area away from light until pickup.
Scenario B: Liquid Waste (Solutions, Reaction Mixtures)
Applicability: Mother liquors, washing solvents.[1]
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with organic acid waste (e.g., water, methanol, ethanol, DMF). Do not mix with halogenated solvents (DCM/Chloroform) unless your facility specifically allows "Mixed Halogenated/Acid" streams (rare).
-
Stabilization (The Expert Step):
-
If the solution has been distilled or stored for a long time, the inhibitor (Hydroquinone or MEHQ) may be depleted.
-
Action: Add 50-100 ppm of 4-Methoxyphenol (MEHQ) to the waste bottle.[1] This prevents polymerization during storage/transport.
-
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1]
-
Avoid: Metal containers (steel drums) unless lined. Metal ions can catalyze the decomposition of acrylates.
-
-
Headspace: Leave at least 10-15% headspace in the container. Acrylates need dissolved oxygen to activate the MEHQ inhibitor; a fully topped-off container can become unstable.[1]
-
Labeling:
Emergency Procedures: Spills
In the event of a spill, speed is essential to prevent the monomer from drying out (becoming a dust hazard) or polymerizing.
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Respiratory protection (N95 or respirator) if powder is airborne.
-
Isolation: Evacuate the immediate area.
-
Neutralization/Absorption:
-
Do NOT use strong bases to neutralize.
-
Use a clay-based absorbent (vermiculite) or a commercial "Acid Spill Kit."[1]
-
Mix the absorbent with the spill gently.
-
-
Cleanup: Scoop the slurry into a plastic pail or wide-mouth jar. Do not seal the jar immediately; allow 30 minutes for any heat of reaction to dissipate.
-
Decontamination: Wash the surface with soap and water.[3] Do not use bleach (oxidizer).
Regulatory & Compliance Context
-
RCRA (USA): While N-Acryloylisonipecotic Acid is not explicitly "U-Listed" or "P-Listed," it exhibits the characteristic of Corrosivity (D002) due to the carboxylic acid and potentially Reactivity (D003) if polymerization is uncontrolled.[1]
-
Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility.[1] This ensures complete destruction of the acrylamide backbone.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Personal protective equipment for handling N-Acryloylisonipecotic Acid
[1][2]
CAS: 169621-79-2 Chemical Name: 1-(Prop-2-enoyl)piperidine-4-carboxylic acid Role: Functional Monomer / Building Block[1][2]
Part 1: Operational Hazard Analysis (The "Why")[1][2]
To handle N-Acryloylisonipecotic Acid safely, one must understand its molecular architecture.[2] This compound combines two distinct hazard classes:
-
The Acryloyl Moiety (Reactive): Similar to acrylamide, this functional group is an electrophile capable of Michael addition reactions with biological nucleophiles (proteins/DNA). This presents risks of skin sensitization (allergic contact dermatitis) and potential neurotoxicity, although N-substituted acrylamides are generally less volatile and less neurotoxic than the parent acrylamide monomer.[2]
-
The Carboxylic Acid Moiety (Acidic): This group lowers the pH of mucosal surfaces upon contact.[2] While often classified as an irritant (H315/H319), in powder form, it can cause serious eye damage (H318) due to the combination of acidity and the reactive nature of the acrylate.
Senior Scientist Insight: Do not treat this merely as a "standard organic solid." The polymerization potential means it can react exothermically if contaminated with initiators or heated, and the dust is a potent respiratory irritant.[3]
Part 2: Critical PPE Matrix[2]
The following protection levels are derived from "Read-Across" toxicology, applying the precautionary principle based on the hazards of Acrylic Acid and N-Acryloylmorpholine.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P95 Respirator (Secondary) | The solid powder creates fine dust that is irritating to the upper respiratory tract.[1][2] Inhalation bypasses the skin barrier, increasing systemic absorption risk. |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1][2]1) | Safety glasses are insufficient .[2] The acidic nature of the compound requires a tight seal to prevent dust migration or liquid splash entry. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm each) | Acrylates have high permeation rates.[1] Double gloving creates a sacrificial outer layer and a visual indicator for breach. |
| Dermal (Body) | Lab Coat (High-neck, long sleeve) | Standard cotton/poly blend is acceptable for solids.[1][2] For solution handling, use a Tyvek® apron to prevent soak-through.[2] |
Part 3: Glove Permeation & Selection Logic
One of the most common failures in the lab is assuming "Nitrile protects against everything." For acryloyl derivatives, permeation is a function of time and thickness.
-
Material: Nitrile (Acrylonitrile Butadiene Rubber).[2] Latex is not recommended due to poor organic solvent resistance and high permeability to acrylates.
-
Protocol:
The "Spot-Check" Rule: If you see the outer glove degrading (puckering or changing texture), the acrylate has already begun to permeate.[2] Change both pairs immediately.
Part 4: Operational Workflows (Visualized)
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you select the correct control measures before opening the bottle.
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Diagram 2: Safe Handling & Waste Loop
A self-validating workflow to prevent contamination.[2]
Caption: Step-by-step operational loop emphasizing decontamination and glove discipline.
Part 5: Emergency & Disposal Protocols
Accidental Release (Spill)[1][2]
-
Solid Spill: Do not sweep dry dust (creates aerosols).[2] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a hazardous waste container.
-
Solution Spill: Absorb with inert material (vermiculite or chem-pads).[2]
-
Decontamination: Wipe the surface with a dilute detergent followed by ethanol.[2] The acrylate moiety can be quenched with a basic solution (e.g., 10% sodium bicarbonate), but this is generally unnecessary for minor spills if physically removed first.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[2][4] The acidic nature requires thorough irrigation to normalize pH.
-
Skin Contact: Wash with soap and water.[4] Do not use alcohol on skin immediately after exposure, as it may enhance permeation of the acrylate into the dermis.
Waste Disposal[2][4][5][6][7][8]
-
Classification: Hazardous Organic Waste.[2]
-
Segregation: Do not mix with strong oxidizers (peroxides) or polymerization initiators in the waste stream to prevent exothermic reactions in the waste drum.
-
Labeling: Clearly label as "Acrylate Monomer / Acidic."
References
-
PubChem. (n.d.).[2][9] Compound Summary: Acrylic Acid.[2][8][9] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). (n.d.).[2] Substance Information: Acrylamide.[2][10] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Occupational Safety and Health Standards: Personal Protective Equipment. Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
Sources
- 1. Showing Compound N-Acryloylglycine (FDB022703) - FooDB [foodb.ca]
- 2. N-Nitrosoisonipecotic acid | C6H10N2O3 | CID 80387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. fishersci.com [fishersci.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
